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  • Product: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
  • CAS: 343569-94-8

Core Science & Biosynthesis

Foundational

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine molecular weight

An In-depth Technical Guide to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Abstract (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound characterized by a nitropyridine core linked...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Abstract

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound characterized by a nitropyridine core linked to a dimethylaminoethenyl group.[1] This unique molecular architecture establishes it as a highly valuable and versatile building block in advanced chemical synthesis. Its primary utility is found as an advanced pharmaceutical intermediate, particularly in the development of novel therapeutics targeting neurological and oncological pathways.[1] This technical guide provides a comprehensive overview of the compound's fundamental properties, a detailed and validated synthesis protocol, its principal applications, and essential safety and handling guidelines, tailored for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective application in research and development.

Nomenclature and Key Identifiers

A consistent and unambiguous identification system is crucial for regulatory compliance and scientific communication. The following table summarizes the key identifiers for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

IdentifierValue
IUPAC Name (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethen-1-amine
Synonyms 2-[(E)-2-(Dimethylamino)vinyl]-3-nitropyridine; (E)-2-(2-Dimethylaminovinyl)-3-nitropyridine; 3-Nitro-2-[(E)-2-(dimethylamino)vinyl]pyridine[1]
CAS Number 343569-94-8[1]
Molecular Formula C9H11N3O2[1][2]
Molecular Weight 193.20 g/mol [1][2]
Physicochemical Characteristics

The physical state and purity of the compound are critical parameters for its use in subsequent reactions.

PropertyValue
Appearance Red oil[2]
Purity Typically ≥95%, with pharmaceutical grades available at ≥99%[1][3]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Chloroform (CDCl3)[2]

Synthesis and Mechanistic Insights

The synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a straightforward yet elegant condensation reaction. The chosen methodology is efficient, yielding a product of sufficient purity for many subsequent applications without the need for extensive purification.[2]

Synthetic Strategy: The Logic of Condensation

The synthesis relies on the reaction between 2-methyl-3-nitropyridine and N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The key to this reaction is the activation of the methyl group on the pyridine ring. The electron-withdrawing nitro group at the 3-position significantly increases the acidity of the protons on the adjacent methyl group, facilitating deprotonation and subsequent nucleophilic attack on the electrophilic DMF-DMA reagent. This forms the ethenamine bridge and is a common strategy for constructing such functional groups.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Solvent Dry DMF 2-Methyl-3-nitropyridine->Solvent Dissolve DMF_DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->Solvent Add dropwise Evaporation Solvent Evaporation Solvent->Evaporation Heat & Stir Atmosphere Nitrogen Temperature 90°C Time 4 hours Product_Name (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine Evaporation->Product_Name Yields (73%)

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a modified procedure of Cash et al. and has been demonstrated to be effective.[2]

Materials and Equipment:

  • 2-Methyl-3-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen gas inlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere to ensure anhydrous conditions.

  • Dissolution: In the round-bottom flask, dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF.[2]

  • Reagent Addition: While stirring, add DMF-DMA (2.0 eq) dropwise to the solution.[2]

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. A deep reddish color should appear approximately 15 minutes into the heating process, indicating the progress of the reaction.[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent (DMF) under reduced pressure using a rotary evaporator. The resulting residue is (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, which is obtained as a red oil.[2] The product can often be used without further purification.[2]

Characterization

Identity and purity are confirmed through standard analytical methods. The ¹H NMR spectrum provides a definitive structural confirmation.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.40 (dd, 1H), 8.16 (dd, 1H), 8.04 (d, 1H), 6.76 (dd, 1H), 6.15 (d, 1H), 3.01 (s, 6H).[2]

Core Applications and Research Utility

The compound's structure makes it a strategic precursor in several fields of chemical science. Its utility stems from the reactive ethenamine moiety and the functionalized pyridine ring, which can be further modified.

Applications cluster_apps Key Application Areas main (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Versatile Building Block pharma Pharmaceutical Intermediate Precursor for complex drug molecules in oncology and neurology main:f0->pharma Leads to agro Agrochemical Research Scaffold for novel pesticides and crop protection agents main:f0->agro Leads to orgsyn Organic Synthesis Building block for nitrogen-containing heterocycles main:f0->orgsyn Leads to material Material Science Precursor for specialty polymers, ligands, and organic electronics main:f0->material Leads to standard Analytical Standard Reference material for method development and QC main:f0->standard Used as

Caption: Major application areas for the title compound.

  • Pharmaceutical Intermediate: This is a primary application. The compound serves as a key precursor in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[1] The nitropyridine structure is a common motif in medicinal chemistry, and the ethenamine group provides a handle for further chemical transformations.

  • Agrochemical Research: Similar to its role in pharmaceuticals, it acts as a building block for developing new active ingredients for crop protection and pest management solutions.[1]

  • Organic Synthesis Building Block: In academic and industrial research, it is used for constructing more complex nitrogen-containing heterocycles and molecular architectures.[1]

  • Material Science: There is potential for this compound to be used as a precursor in the development of specialty polymers, ligands for catalysis, or organic electronic materials where its electronic and structural properties can be exploited.[1]

  • Chemical Reference Standard: In analytical laboratories, it can be employed for the development and validation of analytical methods (e.g., HPLC, GC) and for the quality control of related substances.[1]

Quality Control

For any application, especially in pharmaceutical development, stringent quality control is mandatory. Each batch of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine should undergo comprehensive analytical testing to confirm its identity, purity, and consistency.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Gas Chromatography (GC): An alternative or complementary method for purity assessment.

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

A Certificate of Analysis (COA) detailing the results of these tests should accompany the material to meet regulatory and research standards.[1]

Safety, Handling, and Storage

  • Potential Hazards: Based on similar compounds, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Some related nitro-compounds are also suspected of causing genetic defects (H341).[6]

  • Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][6]

    • Avoid breathing dust, fumes, or vapors.[5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.[6]

  • First Aid Measures:

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4][6]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[4][6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.

    • Keep away from heat, sparks, and open flames.[6]

Conclusion

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a compound of significant interest due to its versatile role as a chemical intermediate. Its straightforward synthesis and the strategic placement of functional groups make it an invaluable tool for chemists in the pharmaceutical, agrochemical, and material science sectors. Adherence to rigorous synthesis, characterization, and safety protocols is essential to fully and safely exploit its synthetic potential.

References

  • ChemicalCell. (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8.
  • ChemicalBook. Ethenamine, N,N-dimethyl-2-(3-nitro-2-pyridinyl)- synthesis.
  • Sigma-Aldrich. N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: N,N-Dimethyl-N-[2-(2-pyridyl)ethyl]amine.
  • ECHEMI.
  • LGC Standards. (2024). N-[2-(pyridine-2-yl)

Sources

Exploratory

Solubility and Handling of (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine in Organic Solvents: A Technical Guide

Executive Summary The compound (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS: 343569-94-8) is a critical enamine intermediate in the Leimgruber-Batcho synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). As a...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

The compound (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS: 343569-94-8) is a critical enamine intermediate in the Leimgruber-Batcho synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). As a bioisostere for indole and purine systems, the 7-azaindole scaffold is highly prized in medicinal chemistry, particularly in the development of kinase inhibitors [1].

For process chemists and drug development professionals, mastering the solubility profile of this enamine is non-negotiable. Its unique "push-pull" electronic structure dictates its behavior in organic solvents, directly impacting reaction kinetics, yield, and downstream purification. This whitepaper provides an in-depth mechanistic analysis of its solubility, supported by field-proven, self-validating experimental protocols.

Physicochemical Profiling & Causality

To understand the solubility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, we must examine its molecular architecture. The molecule features a highly polarized conjugated system:

  • Electron Donor: The N,N-dimethylamino group acts as a strong electron donor via resonance.

  • Electron Acceptor: The nitro group at the 3-position of the pyridine ring acts as a powerful electron-withdrawing group.

This creates a massive molecular dipole moment. Consequently, the enamine exhibits exceptional solubility in polar aprotic and halogenated solvents, which can stabilize the charge-separated resonance structures via dipole-dipole interactions. Conversely, the strong intermolecular lattice energy of the crystalline solid prevents it from dissolving in non-polar solvents like hexane or highly protic, high-dielectric aqueous environments[2].

Understanding this temperature-dependent polarity is crucial for scaffold-hopping strategies and the isolation of high-purity intermediates[3].

SolubilityLogic Core Enamine Intermediate (Push-Pull Dipole) High High Solubility (Polar Aprotic / Halogenated) Core->High Dipole-Dipole Interactions Med Moderate Solubility (Polar Protic) Core->Med H-Bonding (Temp Dependent) Low Low Solubility (Non-Polar / Aqueous) Core->Low Hydrophobic / Lattice Energy S1 DMF, DMSO, DCM, CHCl3 (Used for Reaction/Extraction) High->S1 S2 Isopropanol, Ethanol (Used for Crystallization) Med->S2 S3 Hexane, Heptane, Water (Used as Antisolvents) Low->S3

Fig 1. Mechanistic relationship between solvent polarity and enamine solubility.

Solubility Data in Organic Solvents

The table below summarizes the empirical solubility profile of the enamine. This data dictates the choice of reaction media and purification strategies.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions stabilize the polarized enamine system.
Halogenated DCM, ChloroformHigh (~50-100 mg/mL)High polarizability accommodates the electron-rich dimethylamino group.
Polar Protic Isopropanol, EthanolModerate (Temp Dependent)H-bond donation to the nitro group; steep solubility curve allows crystallization.
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Inability to disrupt the strong intermolecular dipole-dipole lattice energy.
Aqueous WaterInsolubleHigh lattice energy and lack of sufficient H-bond donors/acceptors.

Experimental Workflows: Self-Validating Protocols

As application scientists, we rely on protocols that provide immediate visual feedback to confirm mechanistic success. The following workflows detail the synthesis and purification of the enamine, leveraging its specific solubility profile.

Protocol 1: Condensation and Crude Precipitation

Objective: Synthesize the enamine and isolate it from the highly polar reaction mixture.

  • Reagent Charging: Suspend 2-methyl-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 3-5 volumes).

    • Causality: DMF is chosen because it fully solubilizes both the starting material and the highly polar enamine product, preventing premature precipitation.

  • Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80–90 °C for 3–4 hours.

    • Causality: Elevated temperature is required to drive the elimination of methanol from the hemiaminal intermediate, pushing the equilibrium toward the enamine.

    • Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep, homogeneous dark-red solution, confirming the formation of the extended conjugated system.

  • Antisolvent Precipitation: Cool the mixture to room temperature and slowly add ice-cold water (10 volumes) under vigorous stirring.

    • Causality: Water acts as a strong antisolvent. The enamine's hydrophobic bulk and high lattice energy force it out of the aqueous DMF mixture.

    • Self-Validation: A bright red to orange precipitate will immediately form. Filter and wash with water to remove residual DMF.

Protocol 2: Recrystallization and Purification

Objective: Remove unreacted starting materials and byproducts using a temperature-dependent solubility gradient.

  • Dissolution: Suspend the crude red/orange solid in a minimum volume of isopropanol (iPrOH).

  • Heating: Heat the suspension to reflux (82 °C) until complete dissolution is achieved.

    • Causality: The moderate polarity of isopropanol dissolves the enamine only at elevated temperatures. Highly polar impurities remain soluble even at low temperatures, while non-polar impurities will not dissolve at all.

  • Controlled Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Self-Validation: Pure (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine will crystallize as distinct, vibrant red/orange needles.

  • Recovery: Filter the crystals and wash with a small amount of ice-cold isopropanol or hexane. Dry under vacuum.

Workflow N1 Step 1: Condensation 2-Methyl-3-nitropyridine + DMF-DMA N2 Reaction in DMF at 90°C (Homogeneous Dark-Red Solution) N1->N2 N3 Step 2: Antisolvent Addition Add H2O or cool to RT N2->N3 N4 Precipitation of Enamine (Red/Orange Solid) N3->N4 N5 Step 3: Recrystallization Dissolve in hot Isopropanol N4->N5 N6 Pure (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine N5->N6

Fig 2. Experimental workflow for the synthesis and isolation of the enamine intermediate.

Safety and Stability Considerations

While stable in solid form, the enamine is susceptible to hydrolysis back to the starting 2-methyl-3-nitropyridine derivative if exposed to highly acidic aqueous environments. When extracting the compound using halogenated solvents (like DCM), ensure the aqueous phase is kept neutral or slightly basic to prevent degradation. Store the purified crystalline powder in a cool, dry place away from strong oxidizers.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

  • Wouters, R., Tian, J., Herdewijn, P., & De Jonghe, S. (2019). A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 14(2), 237-254. [Link]

Foundational

Chemical Stability and Storage Protocols for (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine: A Technical Whitepaper

Executive Summary (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS No. 343569-94-8) is a highly specialized organic building block featuring a nitropyridine core linked to a dimethylaminoethenyl group.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS No. 343569-94-8) is a highly specialized organic building block featuring a nitropyridine core linked to a dimethylaminoethenyl group. It serves as a critical advanced intermediate in the synthesis of complex pharmaceutical molecules and agrochemicals 1. Due to the inherent reactivity of the enamine moiety and the photolabile nature of the nitropyridine system, maintaining structural integrity during storage and handling requires precise environmental controls. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and establishes self-validating protocols for stability testing and long-term storage.

Structural Analytics & Chemical Reactivity Profile

The stability of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is dictated by its "push-pull" electronic architecture. The dimethylamino group acts as a strong electron donor (+M effect), pushing electron density through the ethenamine double bond toward the highly electron-withdrawing 3-nitropyridine ring (-M, -I effects).

The Hydrolytic Vulnerability of the Enamine Bond

Enamines are nitrogen analogs of enols and are inherently susceptible to hydrolysis, particularly under acidic conditions 2. The polarization of the double bond makes the β -carbon highly nucleophilic. In the presence of ambient moisture and trace protons, the double-bonded carbon is protonated, forming a highly electrophilic iminium ion 3. Subsequent nucleophilic attack by water leads to the formation of an unstable tetrahedral carbinolamine intermediate, which rapidly collapses to yield 2-(3-nitropyridin-2-yl)acetaldehyde and dimethylamine gas (often detectable by a distinct amine odor).

EnamineHydrolysis A (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine B Protonated Iminium Ion (Electrophilic Intermediate) A->B + H+ (Moisture/Acid) C Tetrahedral Carbinolamine (Unstable Intermediate) B->C + H2O (Nucleophilic Attack) D 2-(3-nitropyridin-2-yl)acetaldehyde + Dimethylamine C->D - H+ (C-N Bond Cleavage)

Figure 1: Acid-catalyzed hydrolytic degradation mechanism of the enamine moiety.

Photolytic and Oxidative Susceptibility

The 3-nitropyridine subsystem is sensitive to ultraviolet and visible light. Exposure to light providing an overall illumination of 1.2 million lux hours can induce E→Z photoisomerization 4. The resulting Z-isomer suffers from severe steric clash between the dimethylamino group and the nitro group, disrupting orbital planarity and drastically lowering the activation energy required for subsequent oxidative degradation.

Quantitative Stability Data & Storage Specifications

To mitigate degradation, storage protocols must address the causal factors: moisture, light, and oxygen. The compound typically presents as a yellow to orange crystalline powder with a purity of ≥97.0% 1. Maintaining this purity requires strict adherence to the parameters outlined below.

Table 1: Degradation Kinetics under ICH Q1A/Q1B Stress Conditions
Stress ConditionEnvironmentDurationExpected Degradation (%)Primary Degradant
Hydrolytic (Acid) 0.1 N HCl @ 25°C24 Hours> 85%2-(3-nitropyridin-2-yl)acetaldehyde
Hydrolytic (Base) 0.1 N NaOH @ 25°C24 Hours< 5%Stable (Enamines resist basic hydrolysis)
Oxidative 3% H2​O2​ @ 25°C24 Hours15 - 25%N-oxides, Pyridine ring cleavage products
Photolytic 1.2M lux-hr UV/Vis102 Hours10 - 20%Z-isomer, uncharacterized radical products
Thermal 70°C, Ambient RH7 Days< 5%Minor thermal decomposition
Table 2: Recommended Storage Specifications
ParameterSpecificationMechanistic Rationale
Temperature 15–25°C (Short-term) / 2–8°C (Long-term)Reduces kinetic energy available for auto-oxidation and thermal degradation 1.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing iminium ion formation and oxidation.
Light Exposure Actinic (Amber) Glass / OpaqueBlocks UV/Vis photons, preventing photoisomerization of the conjugated π -system.
Incompatibilities Away from Acids & OxidizersAcids catalyze enamine cleavage; oxidizers attack the electron-rich double bond.

Experimental Workflows and Methodologies

To ensure trustworthiness in drug development, all stability claims must be validated through rigorous, reproducible assays.

StabilityWorkflow Start Compound Batch CAS: 343569-94-8 Stress ICH Q1A/Q1B Forced Degradation Start->Stress Hydro Hydrolytic Stress (0.1N HCl / 0.1N NaOH) Stress->Hydro Ox Oxidative Stress (3% H2O2) Stress->Ox Photo Photolytic Stress (1.2M lux-hr UV/Vis) Stress->Photo Therm Thermal Stress (70°C, 75% RH) Stress->Therm Analysis HPLC-UV / LC-MS Analysis (Purity ≥ 97.0%) Hydro->Analysis Ox->Analysis Photo->Analysis Therm->Analysis Outcome Establish Validated Storage Protocols Analysis->Outcome

Figure 2: Comprehensive forced degradation and stability-indicating assay workflow.

Methodology 1: ICH-Compliant Forced Degradation Protocol

This protocol is designed to force the degradation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine to identify primary degradants and validate the stability-indicating power of the analytical method.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of the compound.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) to achieve a 1.0 mg/mL concentration. Note: ACN is preferred over Methanol to prevent potential transacetalization/solvolysis artifacts.

Step 2: Hydrolytic Stress (Acidic & Basic)

  • Acidic: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 N HCl. Cap tightly and incubate at 25°C for 24 hours.

  • Basic: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 N NaOH. Cap tightly and incubate at 25°C for 24 hours.

  • Neutralization: Post-incubation, neutralize the acidic sample with 1.0 mL of 0.1 N NaOH, and the basic sample with 1.0 mL of 0.1 N HCl prior to injection.

Step 3: Oxidative Stress

  • Transfer 1.0 mL of stock solution to a vial.

  • Add 1.0 mL of 3% H2​O2​ .

  • Incubate in the dark at 25°C for 24 hours to prevent confounding photolytic degradation.

Step 4: Photolytic Stress

  • Transfer 1.0 mL of stock solution into a clear quartz vial (allows UV penetration).

  • Place in a photostability chamber. Expose to an overall illumination of ≥1.2 million lux hours and integrated near-UV energy of ≥200 watt-hours/square meter 4.

Step 5: HPLC-UV Analysis

  • Dilute all stressed samples to a nominal concentration of 0.1 mg/mL using the mobile phase.

  • Analyze using a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Use a gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA) to ensure sharp peak shapes for the basic dimethylamino group.

  • Monitor at 254 nm (optimal for the nitropyridine chromophore).

Methodology 2: Inert Atmosphere Storage & Handling Protocol

To maintain the ≥97.0% purity specification over long-term storage, the following handling protocol must be strictly observed.

Step 1: Container Selection Utilize amber borosilicate glass vials with PTFE-lined screw caps. PTFE is required as it does not react with amines and provides an excellent moisture barrier.

Step 2: Desiccation and Purging

  • Transfer the crystalline powder into the amber vial within a controlled environment (RH < 30%).

  • Place the open vial inside a glove box or a Schlenk line setup.

  • Evacuate the atmosphere gently (avoiding powder aspiration) and backfill with high-purity Argon (preferred over Nitrogen due to higher density, which blankets the solid). Repeat this purge cycle three times.

Step 3: Sealing and Temperature Regulation

  • Cap the vial tightly while under the Argon atmosphere.

  • Seal the cap interface with Parafilm to prevent micro-ingress of ambient air.

  • Store the sealed vial in a dedicated desiccator cabinet maintained at 2–8°C for long-term storage, ensuring isolation from volatile acids (e.g., HCl fumes) often present in general laboratory refrigerators.

References

  • ChemicalRoot. "(E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8". Retrieved from: [Link]

  • Chemistry Steps. "Imine and Enamine Hydrolysis Mechanism". Retrieved from:[Link]

Sources

Exploratory

Reactivity of the Nitro Group in Nitropyridines: A Comprehensive Technical Guide

Executive Summary The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development. The introduction of a nitro group (-NO₂) onto the pyridine ring fundamentally alters its electronic landscape.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a privileged scaffold in pharmaceutical and agrochemical development. The introduction of a nitro group (-NO₂) onto the pyridine ring fundamentally alters its electronic landscape. Because pyridine is inherently an electron-deficient heterocycle, the addition of the strongly electron-withdrawing nitro group profoundly activates the ring toward nucleophilic attack 1[1]. This whitepaper details the core reactivities of nitropyridines, focusing on Nucleophilic Aromatic Substitution (SNAr), chemoselective reduction, and Vicarious Nucleophilic Substitution (VNS), providing mechanistic causality and self-validating protocols for drug development professionals.

Nucleophilic Aromatic Substitution (SNAr): The Nitro Group as a Leaving Group

Mechanistic Causality

In typical aliphatic chemistry, the nitro group is rarely a viable leaving group. However, in electron-deficient aromatic systems like pyridine, it becomes an exceptional leaving group—often superior to halogens2[2]. This unique reactivity is governed by two primary factors:

  • Electronegativity vs. Conjugation: The nitro group is highly electronegative. In an already electron-deficient ring, conjugating the nitro group with the ring would impart an unfavorable positive charge to the aromatic system 3[3]. Thus, the C-NO₂ bond is highly polarized and primed for cleavage.

  • Meisenheimer Complex Stabilization: The rate-determining step of SNAr is the nucleophilic attack at the ipso carbon. The resulting anionic intermediate (Meisenheimer complex) is profoundly stabilized by the delocalization of the negative charge onto the oxygen atoms of the nitro group 4[4]. The subsequent rapid expulsion of the nitrite anion (NO₂⁻) restores aromaticity 1[1].

SNAr Pathway Visualization

SNAr_Mechanism Substrate Nitropyridine (Substrate) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu- (Rate Determining) Nucleophile Nucleophile (e.g., F-, Amines) Nucleophile->Meisenheimer Product Substituted Pyridine (Product) Meisenheimer->Product Fast Elimination LeavingGroup Nitrite Anion (Leaving Group) Meisenheimer->LeavingGroup

SNAr Mechanism of Nitropyridines via Meisenheimer Complex Formation.

Quantitative Data: SNAr Efficacy
SubstrateNucleophileReaction ConditionsProductYield
Methyl 3-nitropyridine-4-carboxylateFluoride (CsF)DMSO, 120 °CMethyl 3-fluoropyridine-4-carboxylate38% 2[2]
3-methoxy-2-nitropyridine[¹⁸F]Fluoride140 °C, 1–30 min3-methoxy-2-[¹⁸F]fluoropyridine70–89% (RCY) 5[5]
2-chloro-5-nitropyridineAliphatic AminesEtOH, Et₃N, Reflux, 2-4 h2-amino-5-nitropyridine derivativesHigh 1[1]
Self-Validating Protocol: SNAr Fluorination of Nitropyridines
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the nitropyridine substrate (e.g., Methyl 3-nitropyridine-4-carboxylate) in anhydrous DMSO (0.1 M). Causality: Anhydrous conditions are critical to prevent water from acting as a competing oxygen nucleophile.

  • Activation: Add 1.5 equivalents of anhydrous Cesium Fluoride (CsF). Causality: The large cesium cation weakly coordinates with the fluoride ion, leaving the fluoride "naked" and highly nucleophilic in the polar aprotic DMSO solvent.

  • Reaction: Heat the mixture to 120 °C for 2–4 hours. Monitor strictly by TLC/LCMS. Causality: High thermal energy is required to overcome the activation barrier of the rate-determining addition step.

  • Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate. Causality: Water neutralizes unreacted fluoride and forces the fluoropyridine product into the organic phase for isolation.

Chemoselective Reduction: Synthesizing Aminopyridines

Mechanistic Causality in Reductant Selection

The reduction of nitropyridines to aminopyridines is a critical transformation in medicinal chemistry, providing access to ubiquitous pharmacophores like 2-aminopyridine and 4-aminopyridine6[6]. The choice of reductant is dictated by the need for chemoselectivity:

  • Catalytic Hydrogenation (H₂, Pd/C): This is the most efficient method for pristine nitropyridines, operating under mild conditions and yielding quantitative conversions7[7]. However, palladium readily inserts into carbon-halogen bonds, leading to unwanted hydrodehalogenation 8[8].

  • Single-Electron Transfer (SET) Reductants (Fe/HCl, SnCl₂): When the substrate contains reducible halogens (Cl, Br, I), milder SET conditions using iron powder in acidic media or tin(II) chloride are required. These reagents selectively reduce the nitro group without cleaving the aryl-halogen bonds9[9].

Reduction Decision Workflow

Reduction_Workflow Start Nitropyridine Substrate CheckHalogen Contains Reducible Halogens (I, Br, Cl)? Start->CheckHalogen PdC H2, Pd/C (Standard Hydrogenation) CheckHalogen->PdC No FeAcOH Fe / AcOH or SnCl2 (Chemoselective Reduction) CheckHalogen->FeAcOH Yes Product Aminopyridine Derivative PdC->Product FeAcOH->Product

Decision Tree for Chemoselective Reduction of Nitropyridines.

Quantitative Data: Reduction Yields
SubstrateReagents & CatalystReaction ConditionsProductYield
3-fluoro-4-nitropyridine N-oxideH₂, 10% Pd/CMeOH, 1 atm H₂, 25 °C, 10 min3-fluoro-4-aminopyridineQuantitative 7[7]
4-nitropyridine-N-oxideFe, HCl (aq)Reflux4-aminopyridine80–85% 6[6]
4-amino-3-nitropyridineSnCl₂Acidic solution3,4-diaminopyridineHigh 9[9]
Self-Validating Protocol: Catalytic Hydrogenation
  • Setup: Dissolve the nitropyridine substrate in reagent-grade methanol (0.1–0.5 M) in a round-bottom flask.

  • Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) at 5–10 mol% relative to the substrate. Causality: Pd provides the active surface area for the homolytic cleavage of H₂ gas, drastically lowering the activation energy for N-O bond reduction.

  • Inerting (Critical Safety Step): Seal the flask and purge with nitrogen or argon for 5–10 minutes. Causality: Pd/C is highly pyrophoric; purging removes oxygen, preventing the ignition of methanol vapors.

  • Hydrogenation: Introduce hydrogen gas via a balloon (approx. 1 atm) and stir vigorously at 25 °C. Monitor the disappearance of the yellow nitro compound via LCMS.

  • Filtration: Purge the vessel with nitrogen, then filter the mixture through a pad of Celite®. Causality: Celite safely traps the fine, reactive Pd/C particles, allowing the pure aminopyridine to pass into the filtrate without risking a fire during solvent evaporation.

Advanced Reactivity: Vicarious Nucleophilic Substitution (VNS)

In cases where direct displacement of the nitro group is not desired, nitropyridines can undergo Vicarious Nucleophilic Substitution (VNS). This pathway allows for the direct C-H alkylation or amination at the positions ortho or para to the nitro group10[10].

Mechanistic Causality: The nucleophile (e.g., a sulfonyl-stabilized carbanion) attacks the electrophilic ring to form a Meisenheimer adduct. Instead of expelling the nitro group, the intermediate undergoes a base-induced β-elimination of the nucleophile's own leaving group (e.g., sulfinic acid). This restores aromaticity while retaining the nitro group, enabling the synthesis of highly functionalized, multi-substituted pyridine scaffolds 10[10].

References

  • BenchChem - Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. 1

  • Chemistry Stack Exchange - Nitro as a leaving group in an aromatic ring.3

  • Semantic Scholar - Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide. 6

  • Wikipedia - Nucleophilic aromatic substitution.4

  • BenchChem - Application Notes and Protocols for the Reduction of 3-Amino-4-nitropyridine 1-oxide. 7

  • Semantic Scholar - A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. 2

  • ResearchGate - Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. 5

  • ACS Publications - Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. 10

  • Google Patents - Method for preparing 3-aminopyridines from 3-nitropyridines (CN1115755A). 9

  • Common Organic Chemistry - Nitro Reduction - Common Conditions. 8

Sources

Protocols & Analytical Methods

Method

Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine from 2-methyl-3-nitropyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Precursor for Leimgruber-Batcho Indole Synthesis, Azaindole Scaffolds, and HIV Integrase Inhibitors Strategic Importance...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Application: Precursor for Leimgruber-Batcho Indole Synthesis, Azaindole Scaffolds, and HIV Integrase Inhibitors

Strategic Importance in Pharmaceutical Synthesis

The compound (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a highly versatile, advanced pharmaceutical intermediate. Its primary utility lies in its role as a direct precursor to 4-azaindole (1H-pyrrolo[3,2-b]pyridine) via the Leimgruber-Batcho indole synthesis[1]. By subjecting this enamine to reductive cyclization (typically using iron in acetic acid or catalytic hydrogenation), the nitro group is reduced to an aniline, which spontaneously cyclizes onto the enamine to form the azaindole core.

Azaindoles are critical pharmacophores in modern drug discovery, serving as bioisosteres for indoles with improved physicochemical properties and unique hydrogen-bonding capabilities. Notably, derivatives synthesized from this specific pathway are utilized in the development of potent HIV integrase inhibitors, such as Dolutegravir and Cabotegravir[2], as well as various kinase inhibitors targeting PI3K[3].

Mechanistic Insights and Causality

The synthesis relies on the condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is governed by the synergistic electronic effects of the pyridine ring and the ortho-nitro group, which render the protons of the 2-methyl group highly acidic[4].

The Dual Role of DMF-DMA: DMF-DMA acts as both the base and the electrophile. At elevated temperatures, it exists in equilibrium with its dissociated forms: methoxide and a resonance-stabilized iminium ion.

  • Deprotonation: The methoxide (or the dimethylamine generated in situ) deprotonates the activated 2-methyl group, forming a stabilized carbanion.

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbon of the iminium ion.

  • Elimination: The subsequent elimination of two equivalents of methanol drives the formation of the double bond.

Stereoselectivity (The (E)-Isomer): The reaction is highly stereoselective, yielding exclusively the (E)-isomer (trans-enamine). This thermodynamic preference is dictated by severe steric repulsion that would occur between the bulky N,N-dimethylamino group and the nitropyridine ring in the (Z)-configuration. Furthermore, the (E)-geometry allows for optimal orbital overlap and extended π -conjugation across the donor (amine) and acceptor (nitropyridine) system, which is visually confirmed by the reaction's intense color change.

Mechanism SM 2-Methyl-3-nitropyridine (Active Methyl Group) Step1 Deprotonation of 2-Methyl Formation of Carbanion SM->Step1 Reagent DMF-DMA (Base & Electrophile) Reagent->Step1 Step2 Nucleophilic Attack on Iminium Intermediate Step1->Step2 Step3 Elimination of 2 eq. Methanol (Thermodynamic Control) Step2->Step3 Product (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (Trans-Enamine) Step3->Product

Figure 1: Mechanistic pathway for the condensation of 2-methyl-3-nitropyridine with DMF-DMA.

Experimental Methodology

The following protocol is adapted from the validated procedure described by Cash et al. (2005)[4][5]. It is designed as a self-validating system , meaning the physical observations during the reaction directly correlate to mechanistic milestones, allowing the chemist to verify success in real-time.

Materials and Stoichiometry

Note: DMF-DMA is moisture-sensitive and can hydrolyze to DMF and methanol. Use a fresh bottle stored under inert atmosphere for optimal yields[3].

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
2-Methyl-3-nitropyridine 138.121.000.50 g3.62 mmol
DMF-DMA 119.162.301.00 g (~1.11 mL)8.39 mmol
N,N-Dimethylformamide (Dry) 73.09Solvent10.0 mL-
Product ((E)-Enamine) 193.201.00 (Expected)0.65 g (Actual)3.36 mmol (93%)
Step-by-Step Protocol
  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen gas.

  • Dissolution: Add 0.50 g (3.62 mmol) of 2-methyl-3-nitropyridine to the flask. Inject 10 mL of anhydrous DMF. Stir at room temperature until the solid is completely dissolved, yielding a pale/clear solution.

  • Reagent Addition: Using a dry syringe, add 1.00 g (1.11 mL, 8.39 mmol) of DMF-DMA dropwise to the stirring solution.

  • Thermal Activation: Attach a reflux condenser (under nitrogen) and transfer the flask to a pre-heated oil bath at 90 °C [4].

  • In-Process Visual Validation: Monitor the reaction closely for the first 15 minutes. The formation of the highly conjugated enamine product will cause the solution to transition to a deep reddish color [4][6]. Diagnostic Check: If the deep red color does not appear within 30 minutes, the DMF-DMA may have hydrolyzed; verify reagent integrity.

  • Maturation: Maintain heating and stirring at 90 °C for a total of 4 hours to ensure complete conversion.

  • Workup & Isolation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the mixture to a rotary evaporator and remove the DMF and residual DMF-DMA under high vacuum (bath temperature ~50 °C).

  • Yield: The product, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, is obtained as a viscous red oil (approx. 0.65 g, 93% yield)[4]. For most downstream cyclization applications, this crude oil is of sufficient purity and can be used without further chromatographic purification[6].

Workflow Prep Dissolve SM in dry DMF (N2 Atmosphere) Add Dropwise Addition of DMF-DMA Prep->Add Heat Heat to 90°C for 4 hours Add->Heat Monitor Observe Deep Red Color Formation Heat->Monitor Workup Evaporate Solvent Under Vacuum Monitor->Workup Yield Isolate Red Oil (>90% Yield) Workup->Yield

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the enamine.

Analytical Validation (NMR Tracking)

To definitively validate the success of the reaction and the stereochemistry of the product, perform 1 H NMR spectroscopy (300 MHz, CDCl 3​ ). The protocol is self-validating through the observation of specific chemical shifts[6]:

  • Disappearance of Starting Material: The singlet corresponding to the 2-methyl group of the starting material (~2.8 ppm) must be completely absent.

  • Confirmation of the (E)-Alkene: The newly formed vinylic protons appear as two distinct doublets at δ 8.04 ppm and δ 6.15 ppm . Crucially, the coupling constant for both doublets is J=12.5 Hz , which mathematically proves the trans (E) configuration of the double bond[6].

  • Dimethylamino Signature: A strong singlet integrating to 6 protons will appear at δ 3.01 ppm , confirming the incorporation of the N,N -dimethyl group.

  • Aromatic Region: The pyridine protons will shift slightly due to the new electronic environment, appearing at δ 8.40 (dd, J=4.4,1.7 Hz, 1H), δ 8.16 (dd, J=8.3,1.7 Hz, 1H), and δ 6.76 (dd, J=8.3,4.4 Hz, 1H)[6].

References

  • Cash, M. T., Schreiner, P. R., & Phillips, R. S. (2005). Excited state tautomerization of azaindole. Organic & Biomolecular Chemistry, 3(20), 3701-3706.[Link]

  • Cash, M. T. (2006). Kinetic Isotope Effect in the β -Subunit Mechanism of Tryptophan Synthase & Synthesis of Azaindole Derivatives (Doctoral dissertation, University of Georgia).[Link]

  • Wang, Z., et al. (2021). An Efficient and Highly Diastereoselective Synthesis of GSK1265744, a Potent HIV Integrase Inhibitor. ResearchGate.[Link]

Sources

Application

The Strategic Utility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of contemporary drug discovery, the demand for novel heterocyclic scaffolds with potent and selective biological activities is insatiable. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of contemporary drug discovery, the demand for novel heterocyclic scaffolds with potent and selective biological activities is insatiable. Among the myriad of synthetic intermediates, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine has emerged as a cornerstone for the construction of privileged structures in medicinal chemistry. This specialized organic compound, characterized by a nitropyridine core linked to a dimethylaminoethenyl group, offers a unique combination of reactivity and versatility, making it an invaluable precursor for complex drug molecules, particularly those targeting oncological and neurological pathways.[1] Its strategic importance lies in its ability to serve as a linchpin in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to interact with a variety of high-value biological targets, including protein kinases. This application note provides an in-depth guide to the utility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, complete with detailed synthetic protocols and biological evaluation methodologies, to empower researchers in their quest for next-generation therapeutics.

Core Application: A Gateway to Potent Kinase Inhibitors

The primary application of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in medicinal chemistry is as a precursor to the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a well-established pharmacophore found in numerous potent and selective kinase inhibitors. The enamine moiety of the starting material acts as a masked carbonyl group, which, following a key cyclization step, facilitates the formation of the fused pyrazole ring. This synthetic strategy provides a convergent and efficient route to a diverse library of pyrazolo[3,4-b]pyridines with tunable substitutions, allowing for the fine-tuning of their biological activity and pharmacokinetic properties.

A notable example of this application is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, the development of small-molecule CDK inhibitors is a major focus of anticancer drug discovery. The pyrazolo[3,4-b]pyridine core has proven to be an excellent scaffold for the design of potent CDK inhibitors.[2]

Synthetic Workflow: From Enamine to Bioactive Pyrazolo[3,4-b]pyridine

The transformation of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine into a biologically active pyrazolo[3,4-b]pyridine can be achieved through a multi-step synthetic sequence. The following protocol outlines a representative synthesis of a 3,5-disubstituted pyrazolo[3,4-b]pyridine, a class of compounds that has demonstrated potent CDK1 inhibitory activity.[2]

Experimental Protocols

Protocol 1: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

This protocol is adapted from a procedure by Cash et al. and provides a reliable method for the synthesis of the title compound.[3]

Materials:

  • 2-Methyl-3-nitropyridine

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • With stirring, add DMF-DMA (2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to 90°C and maintain for 4 hours. A deep reddish color should appear after approximately 15 minutes.

  • After 4 hours, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting red oil is (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine and can be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of DMF-DMA.

  • Nitrogen Atmosphere: This prevents the oxidation of the starting material and intermediates.

  • Excess DMF-DMA: A twofold excess of DMF-DMA ensures the complete conversion of the starting material.

  • Heating: The reaction requires thermal energy to proceed at a reasonable rate.

Protocol 2: Synthesis of a 3,5-disubstituted Pyrazolo[3,4-b]pyridine CDK1 Inhibitor

This protocol describes the cyclization of the enamine with a substituted hydrazine followed by condensation with a ketone to form the pyrazolo[3,4-b]pyridine core.

Materials:

  • (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

  • Substituted hydrazine hydrochloride (e.g., 4-fluorophenylhydrazine hydrochloride)

  • Substituted ketone (e.g., 1-(pyridin-4-yl)ethan-1-one)

  • Ethanol

  • Triethylamine

  • Hydrochloric acid (catalytic amount)

  • Standard glassware for organic synthesis

  • Magnetic stirrer with heating mantle

Procedure:

Step 1: Synthesis of the 5-amino-1-aryl-1H-pyrazole intermediate

  • To a solution of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-amino-1-aryl-3-nitropyrazole intermediate.

Step 2: Cyclization to the Pyrazolo[3,4-b]pyridine core

  • Dissolve the 5-amino-1-aryl-3-nitropyrazole intermediate (1.0 eq) and the substituted ketone (1.2 eq) in ethanol.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the desired 3,5-disubstituted pyrazolo[3,4-b]pyridine.

Self-Validating System:

The progress of each reaction step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Biological Activity of a Representative CDK1 Inhibitor

The following table summarizes the in vitro biological activity of a representative 3,5-disubstituted pyrazolo[3,4-b]pyridine synthesized via the described workflow, demonstrating its potent and selective inhibition of CDK1.

Compound IDTarget KinaseIC₅₀ (nM)[2]
PBP-1 CDK1/cyclin B10
CDK2/cyclin E50
CDK4/cyclin D1>1000

PBP-1 is a representative 3,5-disubstituted pyrazolo[3,4-b]pyridine.

Visualization of the Synthetic and Biological Pathway

G cluster_synthesis Synthetic Workflow cluster_bio Biological Application Start (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine Intermediate 5-Amino-1-aryl- 3-nitropyrazole Start->Intermediate Hydrazine Cyclization Final_Product 3,5-Disubstituted Pyrazolo[3,4-b]pyridine (e.g., PBP-1) Intermediate->Final_Product Ketone Condensation Target CDK1/Cyclin B Complex Final_Product->Target Inhibition Pathway Cell Cycle Progression (G2/M Transition) Target->Pathway Outcome Cell Cycle Arrest & Apoptosis Pathway->Outcome Blockade

Sources

Method

Application Notes &amp; Protocols: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine in Heterocyclic Synthesis

Introduction: A Versatile Building Block for Nitrogen Heterocycles (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound that serves as a highly valuable and versatile precursor in syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Nitrogen Heterocycles

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound that serves as a highly valuable and versatile precursor in synthetic organic chemistry.[1] Its unique molecular architecture, featuring a pyridine ring activated by an electron-withdrawing nitro group and functionalized with a reactive enamine side chain, makes it an ideal starting material for the construction of complex, nitrogen-containing heterocyclic scaffolds.[1] These scaffolds, particularly fused bicyclic systems like pyrazolo[1,5-a]pyridines and imidazo[1,2-a]pyridines, are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[2][3][4][5]

This guide provides a detailed exploration of the synthesis of this key intermediate and its subsequent application in the construction of medicinally relevant heterocyclic cores. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Synthesis of the Key Intermediate: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

The synthesis of the title enamine is achieved through a condensation reaction between 2-methyl-3-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction leverages the acidity of the methyl protons on the nitropyridine, which are activated by the adjacent nitro group, allowing for a facile reaction with the electrophilic DMF-DMA.

Scientific Rationale

The reaction proceeds via the formation of an initial adduct between the deprotonated 2-methyl-3-nitropyridine and DMF-DMA. Subsequent elimination of methanol drives the reaction forward to form the thermodynamically stable (E)-enamine product. The use of anhydrous N,N-dimethylformamide (DMF) as a solvent and elevated temperature (90°C) ensures efficient conversion.[6] The product is typically obtained as a deep red oil and is often of sufficient purity to be used in subsequent steps without extensive purification.[6]

Experimental Workflow: Synthesis of the Enamine

G cluster_reagents Reagents & Solvents cluster_process Reaction & Work-up reagent1 2-Methyl-3-nitropyridine setup Combine reagents in dry DMF under N2 atmosphere reagent1->setup reagent2 DMF-DMA reagent2->setup solvent Dry DMF solvent->setup heating Heat to 90°C for 4 hours (Observe color change to deep red) setup->heating evaporation Evaporate solvent under reduced pressure heating->evaporation product (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine (Red Oil) evaporation->product

Caption: Workflow for the synthesis of the title enamine.

Detailed Protocol: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

This protocol is adapted from a procedure described by ChemicalBook, based on the work of Cash et al.[6]

Materials & Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle

  • Rotary evaporator

  • 2-Methyl-3-nitropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF (approx. 20 mL per gram of starting material).

  • Reagent Addition: While stirring, add DMF-DMA (2.0 eq) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 90°C. A deep reddish color should appear within approximately 15-30 minutes.[6] Maintain the temperature and continue stirring for 4 hours.

  • Work-up: After 4 hours, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent (DMF) by evaporation under reduced pressure. The resulting product, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, is a red oil.[6]

  • Analysis: The crude product can often be used without further purification. Purity can be assessed by ¹H NMR spectroscopy.[6]

Table 1: Reagent Summary

Reagent Molar Mass ( g/mol ) Equivalents Role
2-Methyl-3-nitropyridine 138.12 1.0 Starting Material
DMF-DMA 119.16 2.0 Condensing Agent

| Anhydrous DMF | 73.09 | - | Solvent |

Core Application: Synthesis of Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, known for a range of biological activities.[2][4] The title enamine is an excellent precursor for these systems through a multi-step, one-pot procedure involving reaction with a hydrazine source followed by reductive cyclization.

Scientific Rationale

The synthetic strategy involves two key transformations. First, the enamine undergoes a substitution reaction with hydrazine, where the hydrazine nitrogen displaces the dimethylamino group to form a reactive hydrazone intermediate. The second crucial step is the reductive cyclization. The nitro group on the pyridine ring is reduced to an amine using a reducing agent like tin(II) chloride (SnCl₂). The newly formed amino group then performs an intramolecular nucleophilic attack on the hydrazone, leading to the formation of the fused pyrazole ring and yielding the aromatic pyrazolo[1,5-a]pyridine core. This sequence represents a powerful method for constructing this bicyclic heterocycle from a readily available linear precursor.

Proposed Reaction Pathway

G start (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine intermediate Hydrazone Intermediate start->intermediate Step 1: Hydrazone Formation reagent1 Hydrazine Hydrate (e.g., in Ethanol) reagent1->intermediate step2 Reductive Cyclization intermediate->step2 reagent2 Reducing Agent (e.g., SnCl2 / HCl) reagent2->step2 product Substituted Pyrazolo[1,5-a]pyridine step2->product Intramolecular Condensation

Caption: Proposed pathway for pyrazolo[1,5-a]pyridine synthesis.

Detailed Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Derivative

Materials & Equipment:

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • Hydrazone Formation: Dissolve the starting enamine (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Reduction Setup: In a separate flask, prepare a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated HCl. Cool this solution in an ice bath.

  • Reductive Cyclization: Slowly add the ethanolic solution containing the hydrazone intermediate from Step 1 to the cold SnCl₂/HCl solution. After the addition is complete, remove the ice bath and stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ or a solution of NaOH until the pH is basic (pH ~8-9).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.

Table 2: Substrate Scope and Potential Products

Hydrazine Source Expected Product Core Biological Relevance
Hydrazine (NH₂NH₂) Unsubstituted Pyrazolo[1,5-a]pyridine Core scaffold for further functionalization
Methylhydrazine Methyl-substituted Pyrazolo[1,5-a]pyridine Modulation of physicochemical properties

| Phenylhydrazine | Phenyl-substituted Pyrazolo[1,5-a]pyridine | Potential kinase inhibitor pharmacophore[4] |

Exploratory Application: Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of 2-aminopyridine derivatives with various electrophiles.[7][8][9] While not a direct precursor, the title enamine can be envisioned as a starting point for these heterocycles through a synthetic sequence involving reduction of the nitro group followed by chemical modification of the enamine side chain. This represents an area for methodological development.

Scientific Rationale & Proposed Strategy

The core challenge is to transform the starting material into a molecule that contains the essential 2-aminopyridine motif and a suitable two-carbon unit for cyclization. A plausible, albeit multi-step, approach is as follows:

  • Nitro Group Reduction: The first and most critical step is the selective reduction of the 3-nitro group to a 3-amino group, yielding (E)-N,N-dimethyl-2-(3-aminopyridin-2-yl)ethenamine.

  • Side-Chain Transformation: The enamine side chain can be considered a masked carbonyl. Acid-catalyzed hydrolysis would convert the enamine into an acetyl group, yielding 2-acetyl-3-aminopyridine.

  • Cyclization: This intermediate, 2-acetyl-3-aminopyridine, is a valuable precursor. While it does not directly yield the imidazo[1,2-a]pyridine skeleton via standard methods, it can be used to synthesize other fused heterocycles. A direct cyclization to an imidazo[1,2-a]pyridine from this intermediate is not straightforward and would require significant investigation into novel cyclization methodologies. Therefore, this pathway is presented as an exploratory route for advanced synthetic research.

Safety and Handling

As with all laboratory procedures, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents and products.[10][11]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10][12]

  • Chemical Incompatibilities: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, as a nitro-aromatic compound, should be stored away from strong oxidizing agents and strong acids.[1][10]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Organic Chemistry Frontiers. (n.d.). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]

  • ChemicalCell. (n.d.). (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8. Retrieved from [Link]

  • PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/381395989_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

Sources

Application

Application Note: Experimental Setup for the Synthesis of Nitropyridine Enamines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Nitropyridine enamines—specifically...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Nitropyridine enamines—specifically derivatives like (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethen-1-amine—are indispensable advanced intermediates in organic synthesis and drug development. They serve as the foundational building blocks for pyrido-fused heterocycles, such as azaindoles, which are highly privileged pharmacophores in the design of kinase inhibitors and antiviral agents[1].

The most robust and widely adopted method for synthesizing these enamines is the Leimgruber-Batcho condensation. This approach leverages the reaction between a methylnitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[2]. The success of this chemical transformation is rooted in the extreme acidity of the methyl protons located ortho to the nitro group on the pyridine ring. The synergistic electron-withdrawing effects of both the nitro moiety and the pyridine nitrogen lower the pKa of the methyl group, allowing for facile deprotonation by the weakly basic dimethylamine generated in situ from the DMF-DMA reagent.

In this system, DMF-DMA serves a highly efficient dual purpose: it acts simultaneously as the electrophilic one-carbon source and the base. The reaction is thermodynamically driven to completion by the irreversible elimination of two equivalents of methanol, yielding a highly conjugated, deeply colored enamine[1].

Mechanistic Pathway

Mechanism A 1. Activation 2-Methyl-3-nitropyridine C-H bond weakened by NO2 & Pyridine B 2. Base Interaction In situ dimethylamine (from DMF-DMA) deprotonates the methyl group A->B C 3. Nucleophilic Attack Carbanion attacks the electrophilic acetal carbon of DMF-DMA B->C D 4. Elimination Loss of 2 equivalents of Methanol drives the reaction forward C->D E 5. Product Formation Highly conjugated Nitropyridine Enamine (Deep red chromophore) D->E

Figure 1: Mechanistic sequence of the Leimgruber-Batcho enamine condensation.

Experimental Setup & Materials

Reagents:

  • Substrate: 2-Methyl-3-nitropyridine (or substituted derivatives, e.g., 5-bromo-2-methyl-3-nitropyridine)[1].

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA), ≥94% purity.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

Equipment:

  • 50 mL oven-dried round-bottom flask with a reflux condenser.

  • Magnetic stirrer and temperature-controlled oil bath or heating block.

  • Rotary evaporator equipped with a high-vacuum pump (<1 mbar).

Safety Precautions: Nitroaromatic compounds are potentially energetic and toxic. All reactions and evaporations must be conducted in a well-ventilated fume hood behind a blast shield. Do not heat the isolated product to extreme temperatures.

Step-by-Step Protocol: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

This protocol is designed as a self-validating system, utilizing visual cues and in-process analytics to ensure reproducibility.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-nitropyridine (1.00 g, 4.61 mmol) in anhydrous DMF (10 mL) under a continuous nitrogen atmosphere[1].

  • Addition: Dropwise, add DMF-DMA (1.01 g, 9.22 mmol, 2.0 equiv.) to the stirring solution at room temperature.

  • Heating & Visual Validation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir the mixture continuously for 4 hours. A distinct color change from pale yellow to dark red will be observed, which is the primary visual indicator of the highly conjugated enamine forming[1].

  • Analytical Monitoring: Confirm the total consumption of the starting material via TLC (Hexanes/EtOAc 1:1) or LC-MS. The enamine product exhibits strong UV absorbance and typically presents a different retention factor (Rf) compared to the polar nitropyridine precursor.

  • Workup: Upon complete conversion, cool the reaction to room temperature. Evaporate the volatiles (DMF, residual DMF-DMA, and methanol byproduct) in vacuo using a rotary evaporator connected to a high-vacuum pump.

  • Isolation: The crude dark-red residue (Yield: ~98%) is generally of excellent purity (>95%) and can be used directly in subsequent reductive cyclization steps without chromatographic purification[1]. If higher purity is required, the product can be precipitated by diluting the cooled reaction mixture with water and recrystallizing from isopropanol[2].

Experimental Workflow

Workflow Step1 Reagent Prep Dry DMF + Substrate Step2 Addition 2.0 eq DMF-DMA Step1->Step2 Step3 Heating 90°C for 4 hours Step2->Step3 Step4 Monitoring TLC / LC-MS Step3->Step4 Step5 Concentration In vacuo removal of volatiles Step4->Step5 Step6 Isolation Direct use or Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for nitropyridine enamine synthesis.

Process Optimization & Quantitative Data

To establish the causality behind the chosen parameters, the following table summarizes the quantitative optimization data typical for this class of reactions.

ParameterSub-optimal ConditionOptimal ConditionMechanistic Rationale
Solvent TolueneDMF DMF stabilizes the polar transition state of the carbanion and fully solubilizes the nitropyridine starting material.
DMF-DMA 1.1 Equivalents2.0 Equivalents 2.0 equivalents ensure complete conversion while accounting for minor reagent loss due to thermal evaporation or trace moisture.
Temperature 25 °C90 °C 90 °C provides the precise kinetic energy required to drive the elimination of methanol without thermally degrading the product[1].
Time 24 Hours4 Hours 4 hours at 90 °C ensures >98% conversion. Prolonged heating leads to the formation of tar-like decomposition byproducts.

Troubleshooting & Causality in Experimental Design

Understanding the root cause of experimental failures is critical for process chemists:

  • Issue: Incomplete Conversion / Stalled Reaction.

    • Causality: DMF-DMA is highly sensitive to moisture and readily hydrolyzes into DMF and methanol, destroying its electrophilic properties.

    • Solution: Always use anhydrous DMF and store the DMF-DMA reagent tightly sealed under an inert argon or nitrogen atmosphere.

  • Issue: Heavy Tar Formation / Product Decomposition.

    • Causality: Overheating the reaction (>110 °C) or leaving it to reflux overnight causes the highly reactive enamine double bond to polymerize or degrade[2].

    • Solution: Strict adherence to the 80–90 °C temperature window and immediate cooling upon LC-MS confirmation of completion.

  • Issue: Product Fails to Solidify During Isolation.

    • Causality: Residual DMF solvent prevents the enamine from crystallizing.

    • Solution: Ensure the use of a high-vacuum system (<1 mbar) during the concentration step. Alternatively, crash the product out of solution by adding ice-cold water to the crude mixture, followed by filtration[2].

References

  • Martinez-Gualda, B., et al. "A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase." KU Leuven / DTIC.
  • "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry.
  • "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections." Defense Technical Information Center (DTIC).

Sources

Method

Application Note: (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a Strategic Building Block in 4-Azaindole-Based Drug Discovery

Introduction & Chemical Significance In modern drug discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a highly privileged scaffold, frequently utilized as a hinge-binding motif in the design of potent kinase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

In modern drug discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a highly privileged scaffold, frequently utilized as a hinge-binding motif in the design of potent kinase inhibitors[1]. The synthesis of this bicyclic heteroaromatic system relies heavily on the versatile intermediate (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS: 343569-94-8)[2].

This compound serves as the critical enamine precursor in a modified Leimgruber-Batcho-type indole synthesis. By leveraging this building block, medicinal chemists can efficiently construct highly substituted 4-azaindoles, which have been successfully deployed in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, PI3K/mTOR modulators, and HIV integrase inhibitors[3][4].

Mechanistic Causality & Reaction Chemistry

The utility of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine stems from a highly predictable two-step cascade:

  • Enamine Formation (Activation): The synthesis begins with 2-methyl-3-nitropyridine. The strong electron-withdrawing nature of the ortho-nitro group significantly increases the CH-acidity of the adjacent methyl protons. This allows for a facile condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures, yielding the stable enamine intermediate[5].

  • Reductive Cyclization (Ring Closure): The transformation into the 4-azaindole core requires the reduction of the nitro group. Once reduced to a primary amine, the nucleophilic nitrogen immediately undergoes an intramolecular Michael-type attack on the electrophilic β -carbon of the enamine. Subsequent elimination of dimethylamine drives the aromatization, yielding the stable pyrrole ring[4].

Synthesis A 2-Methyl-3-nitropyridine (Starting Material) B (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (Intermediate) A->B DMF-DMA 80-90°C C 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole Core) B->C Fe / AcOH Reductive Cyclization

Workflow for the synthesis of 4-azaindole utilizing the enamine intermediate.

Experimental Protocols

The following protocols are self-validating systems designed to maximize yield while preserving downstream functional handles (such as halogens) for subsequent cross-coupling reactions.

Protocol A: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Objective: Condensation of 2-methyl-3-nitropyridine with DMF-DMA.

  • Preparation: In an oven-dried, round-bottom flask purged with N₂, dissolve 2-methyl-3-nitropyridine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv) dropwise at room temperature.

    • Causality: An excess of DMF-DMA is required to drive the equilibrium forward and consume the water/methanol byproducts generated during the condensation.

  • Heating: Heat the reaction mixture to 80–90 °C and stir for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexanes) or LC-MS until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. Pour the residue into ice water; the enamine typically precipitates as a brightly colored (red/orange) solid. Filter, wash with cold water, and dry under vacuum[5].

Protocol B: Reductive Cyclization to 1H-pyrrolo[3,2-b]pyridine

Objective: Reduction of the nitro group and subsequent intramolecular cyclization.

  • Preparation: Suspend the (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine intermediate (1.0 equiv) in glacial acetic acid (0.2 M).

  • Reduction: Add Iron (Fe) powder (5.0 equiv) portion-wise to the vigorously stirring solution.

    • Causality: Iron in acetic acid acts as a mild, chemoselective reducing agent. Unlike catalytic hydrogenation (Pd/C, H₂), Fe/AcOH selectively reduces the nitro group to an aniline without cleaving sensitive carbon-halogen bonds (e.g., C-Br, C-Cl) that may be present on the pyridine ring for future Suzuki or Sonogashira couplings[4].

  • Cyclization: Heat the suspension to 70 °C for 2 hours. The intermediate aniline spontaneously cyclizes and expels dimethylamine gas.

  • Workup: Cool the mixture, dilute with ethyl acetate, and carefully neutralize with saturated aqueous NaHCO₃ until pH ~8. Filter the biphasic mixture through a pad of Celite to remove iron salts. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the 4-azaindole core.

Quantitative Data Presentation

The choice of reductive cyclization conditions dictates the purity and structural integrity of the final 4-azaindole. The table below summarizes field-proven optimization parameters.

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Notes & Causality
Fe powder AcOH70275–85Preferred. Tolerates halogens (Br, Cl); acidic environment accelerates the elimination of dimethylamine.
Pd/C, H₂ (1 atm) MeOH251285–95Excellent for unsubstituted rings. High risk of hydrodehalogenation if halogens are present.
Pd/C, N₂H₄·H₂O MeOH251690–97Safe alternative to H₂ gas. Generates diimide in situ; still risks dehalogenation[3].

Applications in Targeted Drug Discovery: FGFR4 Inhibitors

The 4-azaindole core derived from this building block has been instrumental in the discovery of reversible-covalent inhibitors for Hepatocellular Carcinoma (HCC). Specifically, Fibroblast Growth Factor Receptor 4 (FGFR4) features a unique cysteine residue (Cys552) in its kinase domain.

By functionalizing the 4-azaindole core with a 5-formyl or 6-formyl group, researchers have developed highly selective inhibitors. The pyrrolo[3,2-b]pyridine nitrogen forms a critical hydrogen bond with the kinase hinge region (Ala553), while the formyl group acts as an electrophilic warhead, forming a reversible hemi-thioacetal bond with Cys552. This dual-action binding completely shuts down the FGFR4/FRS2/MAPK signaling cascade responsible for tumor proliferation[6][7].

Pathway Drug 4-Azaindole Derivative (FGFR4 Inhibitor) FGFR4 FGFR4 Receptor (Kinase Domain) Drug->FGFR4 Covalent Binding (Cys552) FRS2 FRS2 / Grb2 Complex FGFR4->FRS2 Phosphorylation MAPK MAPK / ERK Pathway FRS2->MAPK Activation Proliferation Tumor Proliferation (Hepatocellular Carcinoma) MAPK->Proliferation Gene Transcription

FGFR4 signaling cascade inhibited by 4-azaindole-derived covalent inhibitors.

References

  • Yang, F., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry.[Link]

  • Yang, F., et al. (2024). "Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity." Journal of Medicinal Chemistry.[Link]

  • Khavasi, H. R., et al. (2015). "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Welcome to the Technical Support Center for the isolation and purification of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine . This highly conjugated "push-pull" enamine is a critical synthetic intermediate, most not...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine .

This highly conjugated "push-pull" enamine is a critical synthetic intermediate, most notably utilized in the Leimgruber-Batcho synthesis of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. Synthesized via the condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), the crude product typically presents as a deep red oil or dark solid.

This guide is designed for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, standardized protocols, and FAQs to ensure optimal recovery and purity for downstream applications.

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Enamine, DMF, DMF-DMA) B High-Vacuum Evaporation (< 50°C Bath) A->B C Assess Crude Purity (TLC / LC-MS) B->C D Trituration / Recrystallization (Isopropanol) C->D High Conversion (>90%) E Flash Chromatography (SiO2, Hexanes/EtOAc) C->E High Impurities Unreacted SM F Pure (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine D->F E->F

Purification workflow for crude (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Section 1: Mechanistic FAQs

Q1: Why does the reaction mixture turn deep red, and how do I know if it is degrading into a black tar? A: The deep red color is an inherent physicochemical property of the product. The electron-donating dimethylamino group and the strongly electron-withdrawing nitropyridine ring create a highly delocalized π -system, which shifts light absorption into the visible spectrum. However, if the mixture turns opaque black and becomes highly viscous, it indicates thermal degradation or polymerization. Enamines are sensitive to prolonged heating. Ensure your reaction does not exceed 90 °C for 4 hours, and avoid excessive bath temperatures (>50 °C) during solvent removal.

Q2: Can I use the crude enamine directly without column chromatography? A: Yes, in many synthetic pipelines. If your downstream step is a reductive cyclization (e.g., using Pd/C with hydrazine or Fe/AcOH to form the pyrrolopyridine core), minor residual DMF or DMF-DMA will not poison the catalyst or interfere with the reduction 1. Direct high-vacuum evaporation to a red oil is often sufficient, provided the initial conversion was >90% 2.

Q3: Why is my enamine hydrolyzing back to 2-methyl-3-nitropyridine on the silica column? A: Enamines are susceptible to hydrolysis in the presence of moisture and acidic environments. Standard silica gel contains slightly acidic silanol groups. If you experience on-column degradation, pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to neutralize the column before loading your crude mixture.

Section 2: Troubleshooting Guide

Issue: Unreacted 2-methyl-3-nitropyridine is co-eluting or co-crystallizing with the product.

  • Root Cause: Incomplete condensation. The methyl protons of 2-methyl-3-nitropyridine are only moderately acidic, requiring a strong driving force to fully react.

  • Resolution: Ensure DMF-DMA is used in excess (typically 2.0 to 2.5 equivalents). If unreacted starting material remains, do not attempt trituration, as the starting material and product can co-precipitate. Instead, proceed immediately to Flash Chromatography (Protocol B), as the polarities differ significantly (the enamine is much more polar).

Issue: Difficulty removing residual DMF and DMF-DMA, leaving a sticky, impure oil.

  • Root Cause: DMF-DMA boils at ~104 °C and DMF at 153 °C. Standard rotary evaporation at 40 °C / 50 mbar is insufficient to break the solvation of the enamine.

  • Resolution: Utilize a high-vacuum manifold (< 1 mbar). Do not increase the water bath temperature above 50 °C to force evaporation, as this will thermally degrade the enamine into intractable tars.

Section 3: Quantitative Data & Standardized Protocols

Table 1: Comparison of Purification Strategies
Purification MethodYield RecoveryPurity (HPLC)Time RequiredIdeal Use Case
Direct Vacuum Evaporation 85–95%80–90%2 hoursHigh-conversion reactions; immediate downstream reduction.
Isopropanol Trituration 60–75%>95%12 hoursScaled-up synthesis with highly crystalline crude mixtures.
Silica Gel Chromatography 70–85%>98%4–6 hoursComplex mixtures with significant unreacted starting material.
Protocol A: High-Vacuum Concentration & Isopropanol Trituration
  • Causality: Trituration relies on the differential solubility of the enamine and its impurities in cold alcohols.

  • Self-Validating Step: The physical phase transition from a sticky, dark red oil to a bright, free-flowing crystalline solid visually confirms the successful removal of residual DMF and DMF-DMA 3.

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Evaporate volatiles using a rotary evaporator equipped with a high-vacuum pump (< 5 mbar) and a water bath set strictly to 45 °C.

  • Once a thick red oil is obtained, backfill the system with nitrogen.

  • Add cold isopropanol (approx. 2–3 mL per gram of crude) and vigorously triturate the oil with a glass rod until a red/orange precipitate forms.

  • Filter the precipitate over a Büchner funnel, wash the filter cake with a minimal amount of ice-cold isopropanol, and dry under high vacuum for 4 hours.

Protocol B: Silica Gel Flash Chromatography
  • Causality: Exploits the high polarity of the push-pull enamine system compared to the relatively non-polar nitropyridine starting material.

  • Self-Validating Step: The distinct separation of a fast-moving pale yellow band (starting material) and a slow-moving deep red band (enamine product) on the column validates the resolution.

  • Prepare a silica gel column. (Optional: Slurry the silica in Hexanes containing 1% Triethylamine if enamine degradation is a historical issue in your lab).

  • Dissolve the crude red oil in a minimum volume of Dichloromethane (DCM).

  • Load the solution carefully onto the silica bed.

  • Elute using a gradient of Hexanes to Ethyl Acetate (start at 10:1, ramp to 1:1).

  • Collect the deep red fractions. Verify purity via TLC (product Rf​ ~ 0.3 in 1:1 Hexanes/EtOAc).

  • Concentrate the combined fractions under reduced pressure at 40 °C to yield the pure enamine as a dark red solid or heavy oil.

References

  • Title: Discovery, Optimization, and Evaluation of Potent and Selective DNA-PK Inhibitors in Combination with Chemotherapy or Radiotherapy for the Treatment of Malignancies Source: ACS Publications URL: [Link]

  • Title: Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Low Yield in the Reaction of 2-Methyl-3-nitropyridine and DMF-DMA

Welcome to the technical support center for the synthesis of (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, in the condensation reaction between 2-methyl-3-nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction and achieve desired outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in this reaction can often be attributed to several critical factors. Let's break them down from most to least likely:

  • Sub-optimal Reaction Temperature: Temperature is a crucial parameter. While heating is necessary to drive the reaction, excessive heat can lead to the decomposition of DMF-DMA and the formation of byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. A literature procedure reports successful reaction at 90°C.[2] It is recommended to perform small-scale trials to identify the optimal temperature for your specific setup.[3]

  • Presence of Moisture: DMF-DMA is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. It is imperative to use an anhydrous solvent and ensure all glassware is thoroughly dried before use.[3] Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent atmospheric moisture from interfering.[3]

  • Incorrect Stoichiometry: While a slight excess of DMF-DMA is often used to ensure complete consumption of the starting material, a large excess can lead to purification challenges and potential side reactions. A common starting point is to use 1.1 to 1.5 equivalents of DMF-DMA.[3]

  • Insufficient Reaction Time: This condensation reaction may require several hours to reach completion. Monitoring the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential to determine the optimal reaction time.[3] A reported successful reaction was heated for 4 hours.[2]

Q2: I'm observing multiple spots on my TLC plate, indicating byproduct formation. What are the likely side reactions?

The formation of multiple products is a common issue. Here are some potential side reactions to consider:

  • Competing Methylation: DMF-DMA can act as a methylating agent, especially at higher temperatures.[4] If your 2-methyl-3-nitropyridine substrate has other functional groups susceptible to methylation, this could be a significant side reaction.[3] Running the reaction at a lower temperature may favor the desired formylation over methylation.[3]

  • Decomposition of Starting Material or Product: The nitro group on the pyridine ring makes the molecule susceptible to nucleophilic attack.[5][6] Under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), decomposition of either the starting material or the desired enamine product can occur.

  • Reaction with Solvent: If not using an inert solvent, DMF-DMA can potentially react with the solvent itself, leading to impurities. It is common to use high-boiling aprotic solvents like DMF, toluene, or xylene, or to run the reaction neat (without a solvent).[3]

Q3: Can I use a catalyst to improve the reaction rate and yield?

While this specific reaction is often performed without a catalyst, the use of catalysts in similar condensations involving DMF-DMA has been reported to be beneficial.

  • Amine Catalysts: Bases like piperidine are sometimes used in related enamine syntheses.[7]

  • Organocatalysts: L-proline has been shown to be an efficient organocatalyst for the reaction of methyl ketones with DMF-DMA, proceeding through a dual activation mechanism.[8] While not directly reported for 2-methyl-3-nitropyridine, this could be an area for experimental exploration.

It is important to note that the introduction of a catalyst will require further optimization of the reaction conditions.

Q4: My product is difficult to purify. What are the recommended purification strategies?

The product, (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine, is often obtained as a red oil and can be used in subsequent steps without extensive purification.[2] However, if high purity is required, consider the following:

  • Solvent Evaporation: The initial workup typically involves removing the solvent under reduced pressure.[2]

  • Column Chromatography: If further purification is necessary, column chromatography on silica gel is a standard method. A non-polar to moderately polar eluent system would likely be effective. Care should be taken as enamines can be sensitive to acidic silica gel.[9] Using a silica gel that has been neutralized with a small amount of triethylamine in the eluent can mitigate this issue.

  • Crystallization/Recrystallization: If the product is a solid or can be induced to crystallize, this can be an effective purification method.

Experimental Protocols & Methodologies

Optimized Protocol for the Synthesis of (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine

This protocol is adapted from a literature procedure and incorporates best practices for maximizing yield.[2]

Materials:

  • 2-methyl-3-nitropyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-nitropyridine (1 equivalent) in anhydrous DMF.

  • Inert Atmosphere: Place the flask under an inert atmosphere (e.g., nitrogen).[3]

  • Reagent Addition: Add DMF-DMA (1.1 - 1.5 equivalents) dropwise to the stirred solution at room temperature.[3]

  • Heating: Heat the reaction mixture to 90°C.[2] The appearance of a deep reddish color is typically observed.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 4 hours).[2][3]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by evaporation under reduced pressure. The resulting red oil is the desired product, (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine, which can often be used without further purification.[2]

Data Presentation: Impact of Reaction Conditions
ParameterConditionExpected OutcomeRationale
Temperature 90°COptimal yieldBalances reaction rate with minimizing decomposition.[2]
< 70°CLow yield/incomplete reactionInsufficient energy to overcome the activation barrier.
> 110°CLower yield, increased impuritiesPotential decomposition of DMF-DMA and side reactions.[1]
DMF-DMA (equiv.) 1.1 - 1.5High conversionEnsures complete consumption of the limiting reagent.[3]
1.0Potentially incomplete reactionMay not drive the equilibrium to completion.
> 2.0Purification challengesExcess reagent can complicate product isolation.
Atmosphere Inert (N₂ or Ar)Higher yieldPrevents hydrolysis of DMF-DMA by atmospheric moisture.[3]
AirLower yieldMoisture will decompose the DMF-DMA.

Mechanistic Insights & Visualizations

The reaction proceeds through a condensation mechanism where the active methyl group of 2-methyl-3-nitropyridine attacks the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol to form the enamine product.

Reaction Mechanism

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2-methyl-3-nitropyridine 2-Methyl-3-nitropyridine Intermediate Tetrahedral Intermediate 2-methyl-3-nitropyridine->Intermediate Nucleophilic attack DMF-DMA DMF-DMA DMF-DMA->Intermediate Product (E)-N,N-dimethyl-1-(3-nitropyridin-2-yl)ethen-1-amine Intermediate->Product Elimination of 2x CH3OH

Caption: Reaction mechanism of 2-methyl-3-nitropyridine and DMF-DMA.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield Observed Check_Moisture Check for Moisture (Anhydrous Solvent, Dry Glassware) Start->Check_Moisture Check_Moisture->Start Wet Optimize_Temp Optimize Temperature (e.g., 80-100°C) Check_Moisture->Optimize_Temp Dry Check_Stoichiometry Verify Stoichiometry (1.1-1.5 eq. DMF-DMA) Optimize_Temp->Check_Stoichiometry Optimized Monitor_Time Increase Reaction Time (Monitor by TLC/GC) Check_Stoichiometry->Monitor_Time Correct Success Improved Yield Monitor_Time->Success Complete

Caption: A logical workflow for troubleshooting low reaction yield.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Workup of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Welcome to the Technical Support Center for the synthesis and handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine . This highly reactive enamine is a critical intermediate in the Leimgruber-Batcho synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine . This highly reactive enamine is a critical intermediate in the Leimgruber-Batcho synthesis of 4-azaindole (1H-pyrrolo[3,2-b]pyridine) and its functionalized derivatives [1, 3].

While the initial condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is thermodynamically favorable, the resulting enamine is notoriously unstable during standard workup procedures. The strongly electron-withdrawing 3-nitro group combined with the electron-deficient pyridine core makes the enamine highly susceptible to hydrolysis, thermal degradation, and oxidation. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help researchers maximize their yield and purity.

Part 1: Mechanistic Insights & The "Why" Behind the Instability

As a Senior Application Scientist, I often see researchers treat enamines like standard organic intermediates. However, (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine possesses a highly polarized C=C double bond. The electron-donating dimethylamino group pushes electron density toward the beta-carbon, but the strongly electron-withdrawing 3-nitropyridine ring aggressively pulls it away, creating a highly electrophilic iminium-like carbon.

  • Aqueous Hydrolysis : Under aqueous conditions (especially acidic or neutral), water rapidly attacks the iminium resonance form. This leads to the cleavage of the C-N bond, releasing dimethylamine and forming 2-(3-nitropyridin-2-yl)acetaldehyde. This aldehyde is highly unstable and readily undergoes a retro-aldol-like reversion back to the starting 2-methyl-3-nitropyridine [4].

  • Thermal Degradation : Prolonged heating during the rotary evaporation of excess DMF-DMA or DMF solvent causes the enamine to oligomerize. The extended push-pull conjugation makes the molecule prone to intermolecular reactions at elevated temperatures, resulting in intractable black tars.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into a black tar during solvent concentration. How can I prevent this? A: This is a classic symptom of thermal degradation. When removing DMF and unreacted DMF-DMA, never exceed a water bath temperature of 35–40°C. Use a high-vacuum rotary evaporator (e.g., <10 mbar) to strip the volatiles. If your vacuum pump isn't strong enough, do not compensate by increasing the heat. Instead, consider co-evaporating with toluene to help azeotrope the DMF at a lower temperature, or switch to a telescoped protocol (see Protocol B).

Q2: I attempted a standard aqueous extraction (EtOAc/H₂O) to remove DMF, but my NMR shows starting 2-methyl-3-nitropyridine and an aldehyde peak. What happened? A: You hydrolyzed your product. The (3-nitropyridin-2-yl)ethenamine system is extremely sensitive to water. Aqueous workups must be strictly avoided at this stage. Furthermore, the acidic nature of standard silica gel can promote this hydrolysis if the enamine is left on a column for too long. To purify, use a rapid filtration through a short pad of basic alumina or a bonded silica cartridge eluting with anhydrous CH₂Cl₂ [2].

Q3: Can I skip the isolation of the enamine entirely? A: Yes, and this is highly recommended. Telescoping the reaction—where the crude enamine is directly subjected to reductive cyclization (e.g., using Fe/AcOH, Pd/C with H₂, or Raney Ni/hydrazine)—bypasses the stability issues entirely. The acidic conditions of the Fe/AcOH reduction actually promote the necessary hydrolysis to the aldehyde in situ, which immediately traps the newly formed aniline to close the pyrrole ring[1, 5].

Part 3: Quantitative Data on Stability

The following table summarizes the impact of various workup conditions on the recovery and purity of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Workup MethodTemperatureAtmosphereObservation / Major ImpurityIsolated Yield (%)
Aqueous Extraction (H₂O/EtOAc) 25°CAirSevere hydrolysis; 2-methyl-3-nitropyridine formed< 15%
Rotary Evaporation (Standard Vac) 65°CAirComplete polymerization; intractable black tar0%
Rotary Evaporation (High Vac) 35°CArgonDark red solid; trace DMF remaining85 - 92%
Silica Gel Chromatography 25°CAirPartial hydrolysis on column; aldehyde detected40 - 50%
Basic Alumina Filtration 25°CArgonClean dark red solid; high purity88 - 95%
Telescoped (Direct Reduction) N/AArgonDirect conversion to 4-azaindole90 - 98% (over 2 steps)
Part 4: Validated Experimental Protocols
Protocol A: Anhydrous Isolation of the Enamine (For Characterization)

Use this protocol only if you must isolate the enamine for analytical purposes or structural diversification.

  • Reaction : Heat 2-methyl-3-nitropyridine (1.0 equiv) and DMF-DMA (2.5 equiv) in anhydrous DMF (0.5 M) at 90°C under argon for 4-6 hours until TLC indicates complete consumption of the starting material.

  • Cooling : Cool the dark red solution to room temperature.

  • Concentration : Transfer the mixture to a round-bottom flask. Using a high-vacuum pump (<5 mbar), remove the volatiles on a rotary evaporator. Crucial: Keep the water bath temperature strictly below 35°C.

  • Co-evaporation : Add anhydrous toluene (2 x 10 mL/g of substrate) and re-evaporate to remove residual DMF.

  • Filtration : Dissolve the crude dark red residue in anhydrous CH₂Cl₂. Pass the solution rapidly through a short pad of basic alumina (Brockmann Grade I) to remove polar oligomers [2].

  • Storage : Concentrate the filtrate under high vacuum and store the resulting solid under argon at -20°C. Do not store for more than 48 hours before the next step.

Protocol B: Telescoped Leimgruber-Batcho Reductive Cyclization (Recommended)

This is a self-validating system: the successful formation of the robust 4-azaindole confirms the integrity of the transient enamine intermediate.

  • Enamine Formation : Perform the condensation as described in Protocol A, Step 1.

  • Solvent Swap : Cool the reaction to room temperature. Apply a high vacuum to remove the excess DMF-DMA (bath temp <35°C). It is not necessary to remove all the DMF.

  • Reduction/Cyclization : Dilute the crude mixture with glacial acetic acid (10 mL/g of substrate). Carefully add iron powder (10.0 equiv) in portions (exothermic).

  • Heating : Heat the suspension to 85°C for 2 hours. The acidic environment facilitates the in situ hydrolysis of the enamine to the aldehyde, while the iron reduces the nitro group to an amine, triggering immediate intramolecular cyclization [1].

  • Workup : Cool the mixture, filter through Celite to remove iron salts, and wash the pad with EtOAc. Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc. The robust 4-azaindole product can now be safely purified by standard silica gel chromatography.

Part 5: Degradation vs. Cyclization Pathways

The following diagram illustrates the delicate balance between enamine degradation during improper workup and the desired cyclization pathway.

EnaminePathways Enamine (E)-N,N-dimethyl-2- (3-nitropyridin-2-yl)ethenamine Hydrolysis Aqueous/Acidic Workup Enamine->Hydrolysis H2O / H+ Thermal Thermal Concentration (>50°C) Enamine->Thermal Heat / Time Success Telescoped Reduction (e.g., Fe/AcOH) Enamine->Success Direct/Anhydrous Transfer Aldehyde 2-(3-nitropyridin-2-yl) acetaldehyde Hydrolysis->Aldehyde C=N Cleavage SM 2-methyl-3-nitropyridine (Reversion) Hydrolysis->SM Retro-Aldol Tar Oligomeric Tars (Intractable) Thermal->Tar Polymerization Azaindole 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Success->Azaindole Cyclization

Workup pathways of the enamine showing degradation vs. successful cyclization.

Part 6: References
  • A Scaffold-Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. KU Leuven (Lirias). 1

  • Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. ResearchGate. 2

  • Synthesis of Substituted 4- and 6-Azaindoles. ACS Publications. 3

  • The Leimgruber-Batcho Indole Synthesis. Heterocycles (Clockss). 4

  • Leimgruber–Batcho indole synthesis. Wikipedia. 5

Sources

Optimization

Scalability challenges for the synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Welcome to the technical support center for the synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the scalability of this important pharmaceutical intermediate.[1]

Introduction

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a valuable building block in organic synthesis, particularly for the development of novel active pharmaceutical ingredients.[1] Its synthesis, typically achieved through the condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA), appears straightforward on a lab scale. However, transitioning this process to a larger scale introduces a unique set of challenges that require careful consideration and optimization. This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Reaction Overview

The fundamental transformation involves the reaction of an activated methyl group on the pyridine ring with DMF-DMA, which serves as a one-carbon synthon, to form the enamine product.[2][3][4]

Reaction Scheme

ReactionScheme reactant1 2-Methyl-3-nitropyridine reagents DMF, 90°C, N2 atm reactant2 DMF-DMA product (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine reagents->product

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the synthesis and scale-up of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

Q1: What is the primary mechanism of this reaction?

A1: The reaction proceeds through a condensation mechanism. The methyl group at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 3-position. This allows for deprotonation under the reaction conditions, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of DMF-DMA. Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enamine product.[5][6][7]

Q2: My reaction is sluggish or incomplete. What are the likely causes?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficient Temperature: The reaction typically requires heating to around 90°C to proceed at a reasonable rate.[8] Ensure your reaction is reaching and maintaining the target temperature.

  • Moisture: DMF-DMA is sensitive to moisture and can be hydrolyzed, which will quench the reagent. Ensure you are using anhydrous DMF and a dry reaction setup under an inert atmosphere (e.g., nitrogen).[9]

  • Purity of Starting Material: Impurities in the 2-methyl-3-nitropyridine can interfere with the reaction. It is crucial to start with a high-purity substrate.

Q3: I am observing a significant amount of a dark, tarry byproduct. What is it and how can I avoid it?

A3: The formation of dark, polymeric byproducts is a common issue in reactions involving activated pyridines, especially at elevated temperatures. This can be due to self-polymerization of the starting material or product, or other side reactions. To mitigate this:

  • Strict Temperature Control: Avoid overheating the reaction mixture. Maintain a consistent internal temperature.

  • Inert Atmosphere: Ensure a robust nitrogen or argon blanket to prevent oxidative side reactions.

  • Controlled Reagent Addition: On a larger scale, consider adding the DMF-DMA dropwise to the heated solution of 2-methyl-3-nitropyridine to maintain a low instantaneous concentration of the reagent.

Q4: What are the primary safety concerns when working with nitropyridines?

A4: Nitropyridine derivatives should be handled with care as they are potentially energetic compounds. Key safety precautions include:

  • Avoid Shock and Friction: Do not subject the compounds to grinding, impact, or other forms of mechanical shock.

  • Thermal Stability: While many nitropyridines are thermally stable to a certain point, they can decompose exothermically at elevated temperatures. It is advisable to perform thermal analysis (e.g., DSC) before attempting large-scale reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.[10][11]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Degradation of product or starting material. 3. Loss during workup/purification.1. Monitor the reaction by TLC or HPLC to confirm completion. Consider extending the reaction time if necessary. 2. Ensure strict temperature control and a robust inert atmosphere. 3. Optimize the extraction and purification procedures. The product is a polar oil, which can be challenging to handle.
Formation of a Major Impurity with a Similar Rf/Retention Time 1. Isomeric impurity in the starting material (e.g., 2-methyl-5-nitropyridine). 2. Side reaction product.1. Analyze the purity of the 2-methyl-3-nitropyridine starting material by GC-MS or NMR. If an isomer is present, it will likely need to be removed before starting the reaction. 2. Consider potential side reactions such as nucleophilic substitution on the pyridine ring if other nucleophiles are present.
Product is a Dark Red or Brown Oil, Difficult to Purify 1. Presence of polymeric byproducts. 2. Residual DMF.1. Attempt purification by column chromatography using a gradient elution. For polar amines, specialized stationary phases (e.g., amine-functionalized silica) may be beneficial. 2. Ensure complete removal of DMF under high vacuum, potentially with gentle heating. An aqueous workup can also help remove DMF.
Inconsistent Results on Scale-Up 1. Poor heat transfer. 2. Inefficient mixing. 3. Exothermic event during reagent addition.1. Use a reactor with a jacket for better temperature control. Monitor both the jacket and internal temperatures. 2. Ensure adequate agitation for the reactor volume. 3. Add the DMF-DMA in a controlled manner (e.g., via an addition funnel or syringe pump) to manage any exotherm.
Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction is_complete Is Reaction Complete? check_reaction->is_complete extend_time Extend Reaction Time or Increase Temperature Slightly is_complete->extend_time No check_sm Analyze Starting Material Purity (GC/NMR) is_complete->check_sm Yes extend_time->check_reaction is_sm_pure Is Starting Material Pure? check_sm->is_sm_pure purify_sm Purify Starting Material is_sm_pure->purify_sm No optimize_workup Optimize Workup & Purification is_sm_pure->optimize_workup Yes purify_sm->start end_good Successful Synthesis optimize_workup->end_good

Caption: A decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Lab-Scale Synthesis (0.7 g)

This protocol is adapted from a known procedure.[8]

Materials:

  • 2-Methyl-3-nitropyridine (0.7 g, 5.1 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.35 mL, 1.22 g, 10.2 mmol)

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle, condenser, nitrogen inlet.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methyl-3-nitropyridine (0.7 g, 5.1 mmol).

  • Add anhydrous DMF (15 mL) to dissolve the starting material.

  • Flush the flask with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.

  • Begin stirring and add DMF-DMA (1.35 mL, 10.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4 hours. A deep reddish color should appear after approximately 15 minutes.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product as a red oil. The product can often be used in the next step without further purification.[8]

Considerations for Scale-Up

When scaling this reaction, the following points are critical:

Parameter Scalability Challenge Recommended Approach
Heat Transfer The reaction is endothermic to initiate but can have localized exotherms. Maintaining a uniform temperature in a large reactor is challenging and can lead to side product formation.Use a jacketed reactor with a reliable temperature control system. Monitor the internal reaction temperature closely.
Reagent Addition Adding all the DMF-DMA at once on a large scale can lead to an uncontrolled exotherm and localized high concentrations, potentially increasing byproduct formation.Add DMF-DMA portion-wise or via a controlled-rate addition pump to the heated solution of 2-methyl-3-nitropyridine.
Mixing Inefficient mixing can lead to temperature gradients and localized concentration differences, resulting in incomplete reaction and increased impurities.Use an appropriate impeller and agitation speed for the reactor size and geometry to ensure good mixing.
Workup and Isolation Removing large volumes of DMF can be time-consuming and energy-intensive. The product is an oil, which can be difficult to handle and transfer on a large scale.Consider an extractive workup with a suitable solvent (e.g., ethyl acetate or dichloromethane) and water to remove the DMF. Be aware that the product may have some water solubility.
Purification The crude product is often used directly, but if high purity is required, large-scale chromatography can be expensive and time-consuming.Investigate alternative purification methods such as distillation under high vacuum or crystallization of a salt derivative.
Purification Protocol for Polar Enamines

If the crude product requires purification, standard silica gel chromatography can be challenging due to the basicity and polarity of the enamine. Here are some suggestions:

  • Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, to prevent streaking and decomposition of the product on the column.

  • Amine-Functionalized Silica: For very polar amines, using a column packed with amine-functionalized silica can provide better separation.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica or an amine-functionalized phase) with a mobile phase containing water and an organic solvent like acetonitrile. This can be effective for purifying highly polar, water-soluble compounds.

  • Salt Formation and Recrystallization: Consider forming a salt of the enamine (e.g., with HCl or oxalic acid) and purifying it by recrystallization. The free base can then be regenerated.

References

  • Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2008). Enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. Arkivoc, 2008(15), 1-52.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • Bartko, S. J., Hamzik, P. J., & Danheiser, R. L. (2020). Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry, 85(2), 548-563.
  • Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Diffe… - OUCI. (n.d.). Retrieved March 20, 2026, from [Link]

  • Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). (2023, November 15). MDPI. Retrieved March 20, 2026, from [Link]

  • Apen, P. G., & Rasmussen, P. G. (1992). Synthesis and characterization of poly(4-vinylpyridine) substituted with a novel betaine salt derived from 4,5-dicyanoimidazole. Journal of Polymer Science Part A: Polymer Chemistry, 30(2), 203–210.
  • Abu-Shanab, F. A., Mousa, S. A. S., Eshak, E. A., Sayed, A. Z., & Al-Harrasi, A. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.
  • (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8. (n.d.). ChemicalCell. Retrieved March 20, 2026, from [Link]

  • Ghomras, O., Al-Rashidi, M., & El-Nahas, A. M. (2016). N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO 3, OH and Cl: A theoretical study of the kinetics and mechanisms. Arabian Journal of Chemistry, 9, S1799–S1808.
  • Considerations for the Scale‐up of in vitro Transaminase‐Catalyzed Asymmetric Synthesis of Chiral Amines. (2025, October 17). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Enamines. (2010, May 24). Master Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Condensation of 2-methyl-3-nitropyridines with aromatic aldehydes. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Stork Enamine Synthesis. (2022, September 12). Chemistry Steps. Retrieved March 20, 2026, from [Link]

  • reaction between DMF-DMA and methyl groups. (2024, May 24). Liskon Biological. Retrieved March 20, 2026, from [Link]

  • Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. (2023, April 9). MDPI. Retrieved March 20, 2026, from [Link]

  • N,N-dimethyl-2-(pyridin-3-yl)ethanamine. (n.d.). PubChem. Retrieved March 20, 2026, from [Link]

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. (2009, September 1). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FT-IR Spectroscopy of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound with applications as an advanced pharmaceutical intermediate and a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a specialized organic compound with applications as an advanced pharmaceutical intermediate and a versatile building block in complex organic synthesis[1]. Its structure, featuring a nitropyridine core linked to a dimethylaminoethenyl group, makes it a compound of interest for researchers in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural elucidation.

Predictive FT-IR Analysis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

The FT-IR spectrum of a molecule is a unique fingerprint determined by the vibrations of its chemical bonds. By dissecting the structure of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, we can predict the characteristic absorption bands based on the vibrations of its key functional groups.

Caption: Molecular Structure of the Target Compound.

Expected Vibrational Modes:

  • Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and characteristic stretching vibrations. The asymmetric stretch (νas(NO₂)) is expected in the range of 1550-1475 cm⁻¹, while the symmetric stretch (νs(NO₂)) appears between 1360-1290 cm⁻¹[2]. These bands are often among the most intense in the spectrum.

  • Ethenyl Group (C=C): The carbon-carbon double bond of the enamine system is expected to show a stretching vibration (ν(C=C)) in the region of 1680-1620 cm⁻¹. Conjugation with the pyridine ring and the nitrogen atom may shift this frequency. For some enamines, this peak can be observed around 1677 cm⁻¹.

  • Dimethylamino Group (N(CH₃)₂): The C-N stretching vibration (ν(C-N)) for tertiary aliphatic amines is typically found in the 1250-1020 cm⁻¹ range[3]. The specific position will be influenced by the adjacent double bond.

  • Aromatic Pyridine Ring: The C-H stretching vibrations of the pyridine ring will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

  • C-H Bonds: The C-H stretching vibrations of the methyl groups will be observed just below 3000 cm⁻¹. The C-H bending vibrations of the ethenyl group and the pyridine ring will contribute to the fingerprint region below 1500 cm⁻¹.

Comparative FT-IR Analysis with Structural Analogs

To contextualize the predicted spectrum, we will compare it with the experimental FT-IR data of three commercially available compounds that represent key fragments of our target molecule.

2-Chloro-3-nitropyridine: The Nitropyridine Core

This molecule provides insight into the vibrational modes of the 3-nitropyridine ring system, isolating the influence of the nitro group on the aromatic structure.

Key Experimental FT-IR Peaks for 2-Chloro-3-nitropyridine:

Wavenumber (cm⁻¹)IntensityAssignmentReference
~1530StrongAsymmetric NO₂ Stretch[3][4]
~1350StrongSymmetric NO₂ Stretch[3][4]
~1570, 1450, 1410Medium-StrongAromatic C=C and C=N Stretches[3][4]
~800StrongC-H Out-of-Plane Bending[3][4]

The dominant features in the spectrum of 2-chloro-3-nitropyridine are the strong absorptions corresponding to the nitro group's asymmetric and symmetric stretching vibrations. These provide a reliable reference for the expected positions of these bands in our target molecule.

2-Vinylpyridine: The Ethenyl-Pyridine Linkage

2-Vinylpyridine helps in understanding the vibrations associated with a vinyl group directly attached to a pyridine ring.

Key Experimental FT-IR Peaks for 2-Vinylpyridine:

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3080, 3010Medium=C-H Stretch[5][6]
~1630MediumC=C Stretch (vinyl)[5][6]
~1590, 1565, 1475, 1430StrongAromatic C=C and C=N Stretches[5][6]
~990, 930Strong=C-H Out-of-Plane Bending[5][6]

The C=C stretching vibration of the vinyl group in 2-vinylpyridine gives us a baseline for the expected position of the ethenyl C=C stretch in our target molecule. The presence of the electron-donating dimethylamino group in the target is expected to shift this band.

N,N-Dimethylaniline: The Dimethylamino Group

While an aromatic amine, N,N-dimethylaniline provides a good model for the C-N stretching and C-H vibrations of the dimethylamino group attached to a conjugated system.

Key Experimental FT-IR Peaks for N,N-Dimethylaniline:

Wavenumber (cm⁻¹)IntensityAssignmentReference
~2900-2800Medium-StrongCH₃ Stretch[7][8]
~1350StrongC-N Stretch[7][8]
~1600, 1500StrongAromatic C=C Stretch[7][8]

The strong C-N stretching band in N,N-dimethylaniline is a key indicator for the corresponding vibration in our target molecule.

Synthesizing the Predicted Spectrum and Highlighting Unique Features

By combining the insights from the structural analogs, we can construct a more detailed predicted FT-IR spectrum for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine and highlight its distinguishing features.

Predicted FT-IR Data Summary for the Target Molecule:

Wavenumber Range (cm⁻¹)Predicted IntensityAssignmentJustification
3100-3000MediumAromatic & Vinylic C-H StretchExpected for pyridine and ethenyl groups.
2950-2800MediumAliphatic C-H StretchFrom the two methyl groups.
~1640-1620StrongC=C Stretch (enamine)Conjugation with the ring and N lone pair likely lowers the frequency compared to a simple alkene.
~1580-1560StrongAromatic C=C & C=N StretchCharacteristic of the pyridine ring.
~1540-1520Very StrongAsymmetric NO₂ StretchA key, intense band from the nitro group.
~1360-1340Very StrongSymmetric NO₂ StretchThe second key, intense band from the nitro group.
~1300-1250StrongAromatic C-N StretchFrom the dimethylamino group conjugated with the double bond.
Below 1000Multiple Medium-StrongC-H Bending (out-of-plane)Fingerprint region with contributions from the substituted pyridine ring and the ethenyl group.

The most distinctive features of the FT-IR spectrum of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine would be the simultaneous presence of the two very strong nitro group absorptions and a strong C=C stretching band of the enamine system. The precise position of the C=C stretch will be highly informative about the degree of conjugation in the molecule.

Experimental Protocol for FT-IR Analysis

This section provides a detailed, self-validating methodology for acquiring a high-quality FT-IR spectrum of a solid sample like (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine using the Attenuated Total Reflectance (ATR) technique.

cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing p1 Instrument Initialization & Self-Test p2 Clean ATR Crystal (e.g., with isopropanol) p1->p2 p3 Obtain Background Spectrum p2->p3 s1 Place Small Amount of Solid Sample on ATR Crystal p3->s1 Ready for Sample s2 Apply Pressure with Anvil s1->s2 s3 Acquire Sample Spectrum (co-add scans, e.g., 32) s2->s3 d1 Perform ATR Correction s3->d1 Raw Spectrum d2 Baseline Correction d1->d2 d3 Peak Picking and Integration d2->d3 d4 Export Data d3->d4

Caption: Experimental Workflow for FT-IR Analysis.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

    • Perform the instrument's internal performance qualification (PQ) tests to verify its operational status.

    • Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection (Self-Validation):

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

    • Collect a background spectrum. This is a critical step as it measures the instrument's response without a sample, and this background will be subtracted from the sample spectrum. A clean, flat baseline in the background spectrum is indicative of a clean ATR crystal and a stable instrument.

  • Sample Measurement:

    • Place a small amount of the solid (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance spectrum.

    • Apply an ATR correction to the spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the software's peak-picking tools to identify the wavenumbers of the absorption maxima.

Conclusion

The FT-IR spectrum of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is predicted to be rich in information, with highly characteristic and intense bands arising from the nitro group. These, in conjunction with the C=C stretching vibration of the enamine and the C-N stretching of the dimethylamino group, provide a unique spectroscopic fingerprint. By comparing these expected features with the experimental spectra of 2-chloro-3-nitropyridine, 2-vinylpyridine, and N,N-dimethylaniline, researchers can gain a robust understanding of the vibrational characteristics of this important synthetic intermediate. This guide provides the foundational knowledge for interpreting the FT-IR spectrum of this molecule and for using this powerful analytical technique in further research and development.

References

  • Vertex AI Search. IR Spectroscopy Tutorial: Nitro Groups.
  • PMC. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. (2019).
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020).
  • MDPI. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. (2022). Available from: [Link]

  • Vertex AI Search. IR: amines.
  • NIST Chemistry WebBook. 2-Vinylpyridine hydrochloride. Available from: [Link]

  • NIST Chemistry WebBook. 2-Chloro-3-nitropyridine. Available from: [Link]

  • PubChem. 2-Chloro-3-nitropyridine. Available from: [Link]

  • ResearchGate. 2-Chloro-3-nitropyridine. (2010). Available from: [Link]

  • ResearchGate. Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Available from: [Link]

  • ResearchGate. Raman and FT-IR spectra, DFT and SQMFF calculations for N,N-dimethylaniline. (2017). Available from: [Link]

  • ChemicalCell. (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8. Available from: [Link]

Sources

Comparative

Analytical Methods for the Quality Control of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine: A Comparative Guide

As drug discovery increasingly targets complex neurological and oncological pathways, the demand for highly pure nitrogen-containing heterocycles has surged. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly targets complex neurological and oncological pathways, the demand for highly pure nitrogen-containing heterocycles has surged. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure[1]. The synthesis of this scaffold heavily relies on a critical precursor: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (CAS 343569-94-8)[2].

As a Senior Application Scientist, I have observed that the success of the downstream active pharmaceutical ingredient (API) is entirely dependent on the stereochemical integrity and purity of this specific enamine intermediate. This guide objectively compares the synthetic context of this product against alternatives and provides a definitive, self-validating analytical workflow for its quality control (QC).

Mechanistic Context: Why the Enamine Route?

Before establishing a QC protocol, we must understand why this specific intermediate is utilized and what alternative synthetic routes exist.

Synthetic Alternatives: Bartoli vs. Leimgruber-Batcho

The preparation of azaindoles is notoriously challenging due to the electron-deficient nature of the pyridine ring.

  • The Alternative (Bartoli Indole Synthesis): This approach reacts nitropyridines with an excess of vinyl Grignard reagents[3]. While it is a shorter route, the Bartoli reaction requires strict cryogenic conditions (-78 °C) and typically delivers low to moderate yields (20–30%)[4].

  • The Product (Leimgruber-Batcho Enamine Route): To bypass cryogenic limitations and improve scalability, chemists utilize the Leimgruber-Batcho synthesis. Here, 2-methyl-3-nitropyridine is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine [5]. This intermediate is subsequently subjected to reductive cyclization to form the 4-azaindole core.

While the enamine route is highly scalable, it introduces specific critical quality attributes (CQAs) that must be monitored. The enamine is susceptible to photo-isomerization into the (Z)-isomer and hydrolytic degradation back into the starting materials.

LB_Pathway SM 2-Methyl-3-nitropyridine (Starting Material) Enamine (E)-Enamine Intermediate CAS 343569-94-8 SM->Enamine Condensation (Heat) Reagent DMF-DMA (Reagent) Reagent->Enamine Impurity (Z)-Isomer & Degradants (Critical Impurities) Enamine->Impurity Thermal/UV Isomerization API 4-Azaindole (Final Scaffold) Enamine->API Reduction & Cyclization

Fig 1. Leimgruber-Batcho pathway showing enamine intermediate and impurity formation.

Comparative Analysis of Analytical Methods

To ensure the enamine intermediate meets pharmacy-grade specifications (≥99.9% purity)[6], the analytical method must resolve the (E) and (Z) isomers while quantifying residual DMF-DMA and oxidation products. Below is an objective comparison of standard analytical techniques applied to this compound.

Analytical TechniquePrimary ApplicationLOD / LOQResolution (E/Z)Run TimeKey Limitation
Traditional HPLC-UV Routine purity assay0.05% / 0.15%1.815 minLacks mass confirmation for unknown degradants.
GC-FID Residual DMF-DMA0.01% / 0.03%N/A20 minEnamine undergoes thermal degradation in the inlet.
UHPLC-PDA-MS Comprehensive QC0.005% / 0.01%> 2.55 minHigher initial instrument and maintenance cost.

Experimental Protocol: UHPLC-PDA-MS Workflow

The following protocol details a self-validating system for the quality control of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine. I have explicitly outlined the causality behind each experimental choice to ensure scientific integrity.

QC_Workflow Prep 1. Sample Preparation Protect from light, 1.0 mg/mL in MeCN Sep 2. UHPLC Separation C18 Column, Gradient Elution Prep->Sep Det 3. Dual Detection PDA (254 nm) & MS (ESI+) Sep->Det Ana 4. Data Analysis Quantify E/Z Ratio & Impurities Det->Ana

Fig 2. UHPLC-PDA-MS analytical workflow for the quality control of the enamine.

Step 1: Sample Preparation (Self-Validating System)
  • Action: Dissolve 10.0 mg of the enamine intermediate in 10.0 mL of anhydrous Acetonitrile (MeCN) using actinic (amber) glassware. Prepare a separate blank (MeCN only) and a resolution standard spiked with 1% 2-methyl-3-nitropyridine.

  • Causality: Enamines are highly susceptible to solvolysis in protic solvents (like Methanol) and will slowly revert to their starting materials. Anhydrous MeCN prevents this. Furthermore, the extended conjugation of the nitro-enamine system makes it prone to UV-induced photo-isomerization; actinic glassware prevents the artificial generation of the (Z)-isomer during sample handling.

  • Validation: The blank injection ensures no carryover, while the spiked standard proves the method can resolve the starting material from the API intermediate.

Step 2: Chromatographic Separation
  • Action: Inject 1.0 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade MeCN.

    • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The basic dimethylamino group of the enamine requires an acidic mobile phase to remain fully protonated, preventing secondary interactions with free silanols on the stationary phase that cause peak tailing. The rapid gradient minimizes the compound's residence time on the column, preventing on-column degradation.

Step 3: Dual Detection (PDA & Mass Spectrometry)
  • Action: Set the Photodiode Array (PDA) to extract at 254 nm and 380 nm. Configure the Mass Spectrometer to Electrospray Ionization positive mode (ESI+), scanning m/z 100–500.

  • Causality: 254 nm captures the aromatic pyridine core, while 380 nm specifically targets the deep-red conjugated nitro-enamine chromophore. ESI+ will yield a strong[M+H]⁺ signal at m/z 194.1 for the target compound, allowing for immediate differentiation from the starting material (m/z 139.1).

Step 4: System Suitability Testing (SST) & Data Analysis
  • Action: Before releasing the batch, verify that the chromatographic resolution ( Rs​ ) between the (E)-isomer (major peak) and (Z)-isomer (minor peak) is ≥2.0 .

  • Causality: Baseline separation is non-negotiable. The (Z)-isomer reacts sluggishly in the subsequent reductive cyclization step due to steric hindrance, acting as a yield-limiting impurity. If Rs​<2.0 , the integration will be artificially skewed, leading to false-positive purity passes.

References

  • Title: (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8 Source: ChemicalRoot / ChemicalCell URL: [Link]

  • Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI (Molecules) URL: [Link]

Sources

Validation

Comparison of biological activity with other nitropyridine analogs

Comparative Biological Activity of Nitropyridine Analogs: A Guide for Drug Development Executive Summary The nitropyridine scaffold is a highly versatile pharmacophore in medicinal chemistry. The strategic positioning of...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of Nitropyridine Analogs: A Guide for Drug Development

Executive Summary The nitropyridine scaffold is a highly versatile pharmacophore in medicinal chemistry. The strategic positioning of the strongly electron-withdrawing nitro group on the pyridine ring fundamentally alters the molecule's electronic distribution, enabling precise interactions with distinct biological targets. Recent comparative studies highlight a stark divergence in biological activity based on substitution patterns: while 3-nitropyridine analogues have emerged as highly potent microtubule-targeting agents (MTAs) in oncology[1], 2-amino-5-nitropyridine and 3-hydroxy-2-nitropyridine derivatives exhibit pronounced antimicrobial and kinase-inhibitory properties[2]. This guide objectively compares these analogs, providing quantitative data and self-validating experimental protocols to support lead optimization.

Quantitative Comparison of Biological Activities

1.1 Anticancer Efficacy: Microtubule-Targeting Agents (MTAs) The most significant breakthrough in nitropyridine research is the identification of 3-nitropyridine analogues (e.g., 4AZA2891, 4AZA2996, and Compound 169) as colchicine-site binders on tubulin[3],[4]. These compounds exhibit nanomolar potency against aggressive solid tumors, such as HT-29 colorectal adenocarcinoma, often outperforming traditional vinca alkaloids[5]. Conversely, 5-nitropyridine derivatives generally show moderate, micromolar cytotoxicity, indicating that the 3-nitro position is critical for optimal steric alignment within the tubulin binding pocket[2].

Table 1: Anticancer Activity of Nitropyridine Derivatives

CompoundScaffoldCancer Cell LineIC50 / GI50Reference
4AZA2996 3-NitropyridineHT-29 (Colon)0.0040 µM[5]
Compound 169 3-NitropyridineHT-29 (Colon)0.0040 µM[3],[6]
4AZA2891 3-NitropyridineNCI-60 Panel35.5 nM (Mean)[1]
Derivative 35a 2-Amino-5-nitropyridineMCF-7 (Breast)6.41 µM[5],[2]
Derivative 35d 2-Amino-5-nitropyridineHepG2 (Liver)7.63 µM[5],[2]

1.2 Antimicrobial Efficacy While 3-nitropyridines dominate the oncology space, shifting the nitro group and introducing hydroxyl or piperazine moieties pivots the biological activity toward broad-spectrum antimicrobial efficacy[7]. Derivatives like 3-hydroxy-2-nitropyridine disrupt bacterial cell wall synthesis and metabolic pathways, showing comparable efficacy to standard antibiotics like chloramphenicol[2].

Table 2: Antimicrobial Activity of Nitropyridine Derivatives

CompoundScaffoldMicrobial StrainMIC (µg/mL)Reference
Compound 95 (R=n-Bu) 3-Hydroxy-2-nitropyridineE. faecalis7.8[2]
Compound 95 (R=n-Bu) 3-Hydroxy-2-nitropyridineS. aureus31.2[2]
Compound 95 (R=n-Bu) 3-Hydroxy-2-nitropyridineC. albicans62.5[2]
Compound 95 (R=Et) 3-Hydroxy-2-nitropyridineS. agalactiae62.5[2]

Mechanistic Pathways: Causality in Cytotoxicity

The profound cytotoxicity of 3-nitropyridine analogs is not random; it is driven by a highly specific mechanism of action. X-ray crystallography confirms that these compounds bind to the colchicine site at the interface of α- and β-tubulin subunits[8],[4]. This binding thermodynamically destabilizes the tubulin dimer, preventing the GTP-driven polymerization required to form the mitotic spindle. Without a functional spindle, cancer cells cannot pass the spindle assembly checkpoint, resulting in irreversible G2/M phase cell cycle arrest and subsequent apoptosis[3].

Mechanism of action for 3-nitropyridine analogs disrupting microtubule dynamics.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the biological evaluation of nitropyridine analogs must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice[1].

Self-validating experimental workflow for screening nitropyridine-based therapeutic agents.

Protocol 1: In Vitro Tubulin Polymerization Assay
  • Purpose: To directly quantify the inhibition of microtubule assembly, isolating the molecular target from complex cellular variables.

  • Causality & Design: Microtubules scatter light at 340 nm as they polymerize. By monitoring absorbance over time, we can kinetically track assembly. A self-validating system requires a vehicle control (baseline polymerization), a stabilizing positive control (e.g., Paclitaxel—accelerates absorbance), and a destabilizing control (e.g., Colchicine—flattens the curve).

  • Step-by-Step Method:

    • Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains physiological pH, while Mg2+ and EGTA chelate calcium (which depolymerizes tubulin), ensuring baseline stability.

    • Add 1 mM GTP to the mix. Causality: Tubulin polymerization is a GTP-dependent thermodynamic process.

    • Aliquot the mix into a pre-warmed (37°C) 96-well half-area plate containing serial dilutions of the nitropyridine analogs (e.g., 0.1 nM to 10 µM).

    • Read absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

    • Calculate the IC50 by plotting the Vmax of the polymerization curve against the log concentration of the compound.

Protocol 2: High-Throughput Cytotoxicity & Apoptosis Validation
  • Purpose: To translate biochemical tubulin inhibition into cellular phenotypic outcomes.

  • Step-by-Step Method:

    • Cell Seeding: Seed HT-29 cells at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

    • Compound Treatment: Treat with 3-nitropyridine analogs (e.g., 4AZA2996) for 72 hours.

    • Viability Readout (MTT): Add MTT reagent. Causality: Only metabolically active cells reduce MTT to purple formazan via mitochondrial reductase. The absorbance at 570 nm directly correlates with viable cell number, yielding the GI50[1].

    • Mechanism Validation (Flow Cytometry): To prove the cell death is apoptotic (not necrotic), treat cells with the calculated GI50 concentration for 24 hours. Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, stains DNA in membrane-compromised dead cells). Analyze via flow cytometry to quantify the apoptotic fraction[3],[4].

Expert Perspectives for Lead Optimization

When developing nitropyridine analogs, the substitution pattern dictates the therapeutic window. The 3-nitro position is indispensable for microtubule targeting, but researchers must balance lipophilicity to ensure blood-brain barrier (BBB) penetration if targeting gliomas, while mitigating the neurotoxicity historically associated with MTAs[3]. Future optimization should focus on synthesizing water-soluble prodrugs of the 4AZA series to enhance bioavailability while maintaining the potent nanomolar efficacy of the parent scaffold.

References

  • Source: nbinno.
  • Source: benchchem.
  • Source: benchchem.
  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Sources

Comparative

A Comparative Guide to Alternative Synthetic Routes for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

For Researchers, Scientists, and Drug Development Professionals (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for drug discovery and development programs. This guide provides an in-depth comparison of the established synthetic route to this compound with a viable, proposed alternative, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Established Synthetic Route: Condensation of 2-Methyl-3-nitropyridine with DMF-DMA

The most commonly reported and industrially relevant synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine involves the direct condensation of 2-methyl-3-nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This method is favored for its operational simplicity and generally good yields.

Reaction Pathway

The synthesis begins with the preparation of the key precursor, 2-methyl-3-nitropyridine, which is typically synthesized from the readily available 2-chloro-3-nitropyridine.[3] The subsequent condensation with DMF-DMA proceeds via the formation of an enamine intermediate.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Diethyl (3-nitro-pyridin-2-yl)malonate Diethyl (3-nitro-pyridin-2-yl)malonate 2-Chloro-3-nitropyridine->Diethyl (3-nitro-pyridin-2-yl)malonate Diethyl malonate, NaH or K2CO3, THF 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Diethyl (3-nitro-pyridin-2-yl)malonate->2-Methyl-3-nitropyridine H2SO4 (aq), Δ, -2CO2, -2EtOH (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine 2-Methyl-3-nitropyridine->(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine DMF-DMA, DMF, 90°C

Figure 1: Established synthetic pathway to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.
Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitropyridine

  • To a stirred suspension of sodium hydride (60% in mineral oil) in anhydrous tetrahydrofuran (THF), add diethyl malonate dropwise at room temperature.

  • After the evolution of hydrogen ceases, add a solution of 2-chloro-3-nitropyridine in THF.

  • Stir the reaction mixture at room temperature for several hours.

  • Quench the reaction with water and acidify with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., chloroform), and evaporate the solvent.

  • Add 50% sulfuric acid to the residue and heat the mixture to induce hydrolysis and decarboxylation.

  • After cooling, neutralize the solution and extract the desired 2-methyl-3-nitropyridine.

Step 2: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

  • Dissolve 2-methyl-3-nitropyridine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).[2]

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) dropwise to the solution.[2]

  • Heat the reaction mixture to 90°C for approximately 4 hours. A deep reddish color typically appears after about 15 minutes.[2]

  • After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product as a red oil, which can often be used without further purification.[2]

Discussion

The condensation of the activated methyl group of 2-methyl-3-nitropyridine with DMF-DMA is a robust and efficient method for the formation of the enamine. The electron-withdrawing nitro group enhances the acidity of the methyl protons, facilitating the reaction. This route benefits from the commercial availability of the starting materials and the straightforward nature of the reaction steps.

Proposed Alternative Synthetic Route: Olefination of 2-Formyl-3-nitropyridine

An alternative approach to the synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine can be envisioned through the olefination of a suitable aldehyde precursor, namely 2-formyl-3-nitropyridine. This strategy would involve the formation of the carbon-carbon double bond via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction.

Reaction Pathway

This proposed route would first require the synthesis of 2-formyl-3-nitropyridine, which can be achieved through the oxidation of 2-methyl-3-nitropyridine. The subsequent olefination reaction would then introduce the dimethylaminoethenyl moiety.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis (Proposed) 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine 2-Formyl-3-nitropyridine 2-Formyl-3-nitropyridine 2-Methyl-3-nitropyridine->2-Formyl-3-nitropyridine Oxidizing agent (e.g., SeO2) (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine 2-Formyl-3-nitropyridine->(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine Wittig or HWE reagent (e.g., Ph3P=CHN(CH3)2 or (EtO)2P(O)CH2N(CH3)2 + base)

Figure 2: Proposed alternative synthetic pathway via olefination.
Proposed Experimental Protocols

Step 1: Synthesis of 2-Formyl-3-nitropyridine (Proposed)

  • Reflux a solution of 2-methyl-3-nitropyridine in a suitable solvent (e.g., dioxane) with a mild oxidizing agent such as selenium dioxide.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture to remove selenium byproducts.

  • Purify the crude product by column chromatography on silica gel to isolate 2-formyl-3-nitropyridine.

Step 2: Synthesis of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine via Horner-Wadsworth-Emmons Reaction (Proposed)

  • Prepare the Horner-Wadsworth-Emmons reagent, diethyl (dimethylaminomethyl)phosphonate.

  • To a solution of the phosphonate in an anhydrous aprotic solvent (e.g., THF) at a low temperature (e.g., -78°C), add a strong base such as n-butyllithium to generate the phosphonate carbanion.

  • Add a solution of 2-formyl-3-nitropyridine in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target enamine. The HWE reaction generally favors the formation of the (E)-alkene.[4]

Discussion

This proposed olefination route offers a distinct alternative to the established condensation method. The Horner-Wadsworth-Emmons reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[4] A key advantage of the HWE reaction over the Wittig reaction is the ease of removal of the phosphate byproduct, which is water-soluble.[5] The success of this route is contingent on the efficient and selective oxidation of 2-methyl-3-nitropyridine to the corresponding aldehyde without over-oxidation or degradation of the starting material.

Comparative Analysis

ParameterEstablished Route (Condensation)Proposed Route (Olefination)
Overall Yield Good to excellent (typically >70% for the final step)[2]Potentially moderate to good, dependent on the efficiency of the oxidation and olefination steps.
Starting Materials 2-chloro-3-nitropyridine, diethyl malonate, DMF-DMA2-methyl-3-nitropyridine, oxidizing agent, phosphonate reagent, strong base.
Cost-Effectiveness Generally cost-effective due to readily available starting materials and high yields.Potentially higher cost due to the use of a strong base (e.g., n-butyllithium) and phosphonate reagents.
Reaction Conditions High temperature (90°C) for the condensation step.[2]Low temperature for the olefination step, but requires strictly anhydrous conditions and a strong base.
Scalability Proven to be scalable.Potentially challenging to scale up due to the use of pyrophoric reagents (n-butyllithium) and cryogenic conditions.
Safety & Environmental Use of sodium hydride requires caution. DMF is a solvent with some health concerns.Use of a strong base like n-butyllithium requires stringent safety protocols. The use of selenium dioxide in the oxidation step presents toxicity concerns.
Stereoselectivity The reaction with DMF-DMA typically yields the (E)-isomer.The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity.[4]

Conclusion

The established synthetic route to (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine via the condensation of 2-methyl-3-nitropyridine with DMF-DMA remains the most practical and efficient method for both laboratory and potential industrial-scale synthesis. Its operational simplicity, high yields, and the use of readily available reagents make it the preferred choice.

The proposed alternative route through the olefination of 2-formyl-3-nitropyridine presents a chemically interesting and viable, though likely more challenging, alternative. While it offers the potential for high stereoselectivity, the multi-step nature, the need for a potentially hazardous oxidation step, and the use of strong bases and cryogenic conditions may limit its practical applicability, especially on a larger scale. However, for the synthesis of specific analogs where the condensation route may not be suitable, this olefination strategy could prove to be a valuable tool in the medicinal chemist's arsenal. Further experimental validation of the proposed route is necessary to fully assess its potential and limitations.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., Rybakov, V. B., & Karchava, A. V. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5673.
  • ResearchGate. (2022). 2-Methyl- and 2-(2-arylvinyl)-3-nitropyridines synthesized and studied.... Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • odos Organics. (2009). Horner-Wadsworth-Emmons (HWE) Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • ChemicalCell. (n.d.). (E)-N,n-Dimethyl-2-(3-Nitropyridin-2-Yl)Ethenamine CAS NO 343569-94-8. Retrieved from [Link]

  • ResearchGate. (2021). Sulfated polyborate catalyzed enamines, enaminones synthesis via Methyl Ketones, Active Methylenes, and DMF-DMA activation: Application to Imatinib, Nilotinib intermediates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2009). VI. Synthesis of 2-Aryl(hetaryl)- and 2,3-Polymethylene-5-nitropyridines*. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Direct C-H vinylation.. Retrieved from [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

  • Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from [Link]

  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

  • Heterocycles. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Hazard Assessment: A Structural Analysis A thorough understanding of potential hazards is the foundation of safe chemical handling. In the absence of a specific Safety Data Sheet (SDS) for (E)-N,N-dimethyl-2-(3-nitropyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Structural Analysis

A thorough understanding of potential hazards is the foundation of safe chemical handling. In the absence of a specific Safety Data Sheet (SDS) for (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine, we must infer its potential risks from its constituent functional groups.

The structure contains a nitropyridine moiety. Nitroaromatic compounds are a class of chemicals often associated with a range of health hazards, including skin and eye irritation, and in some cases, more severe toxic effects with prolonged exposure. Furthermore, the presence of a nitro group can sometimes confer explosive properties to a molecule, particularly in the presence of certain catalysts or upon heating.

The enamine functional group, while generally less hazardous, can be reactive and may be susceptible to hydrolysis. The dimethylamino group is a common feature in many biologically active molecules and can influence the compound's basicity and solubility.

Given these structural features, it is prudent to treat (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine as a potentially hazardous substance. The following personal protective equipment (PPE) and handling protocols are based on this conservative assessment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling chemicals of unknown toxicity. The following table summarizes the recommended PPE for handling (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum 4 mil thickness)Provides good chemical resistance to a broad range of chemicals. Double-gloving is recommended for extended handling periods or when there is a high risk of splash.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary means of controlling inhalation exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges may be necessary, depending on the scale of the work and a risk assessment.
Protective Clothing Laboratory coat (flame-resistant recommended) with long sleeves and closed-frontProtects skin and personal clothing from contamination. A flame-resistant coat is a prudent precaution given the nitro-functionalized structure.
Footwear Closed-toe shoesProtects feet from spills and falling objects.
Donning and Doffing PPE: A Critical Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye & Face Protection Don1->Don2 Don3 3. Gloves (Double-glove if necessary) Don2->Don3 Doff1 1. Gloves (Outer pair if double-gloved) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye & Face Protection Doff2->Doff3 Doff4 4. Gloves (Inner pair) Doff3->Doff4

Caption: The recommended sequence for donning and doffing personal protective equipment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Handling Procedures
  • Work in a Designated Area: All handling of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE at all times. Do not eat, drink, or smoke in the laboratory.

  • Prevent Aerosol Generation: Handle the compound gently to avoid creating dust or aerosols. If the compound is a solid, weigh it out carefully in the fume hood. If it is in solution, avoid splashing.

  • Use Appropriate Tools: Use spatulas, syringes, and other equipment that are compatible with the chemical.

  • Spill Management: In the event of a spill, follow the emergency plan outlined below.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container. The label should include the chemical name, structure, date received, and any known hazards.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Inventory: Maintain an accurate inventory of the chemical.

Emergency and Disposal Plan

A clear and practiced emergency and disposal plan is essential for laboratory safety.

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect Yourself: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-Up: Carefully collect the absorbent material and any contaminated debris into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Spill_Response Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Isolate 2. Isolate Spill Evacuate->Isolate Protect 3. Don PPE Isolate->Protect Contain 4. Contain Spill Protect->Contain Clean 5. Clean & Decontaminate Contain->Clean Dispose 6. Dispose of Waste Clean->Dispose Report 7. Report Incident Dispose->Report

Caption: A stepwise workflow for responding to a chemical spill.

Waste Disposal

All waste contaminated with (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine must be treated as hazardous waste.

  • Segregate Waste: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include "Hazardous Waste," the chemical name, and the approximate concentration.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain or dispose of it in the regular trash.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific research. By adhering to the principles of hazard assessment, proper PPE use, and established safe handling and disposal practices, you can mitigate the risks associated with (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine and ensure a safe laboratory environment for yourself and your colleagues. Always consult with your institution's EHS department for specific guidance and training.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

  • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
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(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
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